molecular formula C12H10INO5 B3607074 2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate

2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate

货号: B3607074
分子量: 375.12 g/mol
InChI 键: QAMPCDXKSWCNNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate is a chemical compound with the molecular formula C12H10INO5 and a molecular weight of 375.12 g/mol . Its structure features a benzoate ester core that is substituted with both a methoxy group and an iodine atom at the 3- and 4-positions, and is activated by a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimidyl) ester group . This N-hydroxysuccinimide (NHS) ester is a critical functional group that makes this compound a valuable reagent in synthetic organic chemistry and bioconjugation. It readily reacts with primary amine groups (e.g., from lysine residues in proteins or other amine-containing molecules) to form stable amide bonds . The presence of the iodine atom on the aromatic ring offers a versatile handle for further chemical modifications through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures. The compound is identified by the CAS number 727659-89-4 and its canonical SMILES is COC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)I . It is offered as a high-purity material for use in laboratory and research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-iodo-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO5/c1-18-9-3-2-7(6-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMPCDXKSWCNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727659-89-4
Record name 727659-89-4
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Foundational & Exploratory

Technical Guide: N-Succinimidyl 3-iodo-4-methoxybenzoate (CAS 727659-89-4)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, applications, and experimental protocols for 2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate (CAS 727659-89-4), also known as N-Succinimidyl 3-iodo-4-methoxybenzoate .

This compound is a specialized heterobifunctional crosslinker and prosthetic group primarily used in radiopharmaceutical chemistry. It serves as the "cold" (non-radioactive) reference standard for verifying the synthesis of radioiodinated protein conjugates, or as a reagent to introduce the lipophilic 3-iodo-4-methoxybenzoyl moiety into biomolecules for Structure-Activity Relationship (SAR) studies.

Core Identity & Chemical Architecture

This reagent is an NHS-activated ester of 3-iodo-4-methoxybenzoic acid. Its design combines an amine-reactive leaving group (N-hydroxysuccinimide) with a substituted aromatic ring (iodine and methoxy groups).

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecification
CAS Number 727659-89-4
IUPAC Name 2,5-dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate
Common Synonyms N-Succinimidyl 3-iodo-4-methoxybenzoate; O-Methyl-SIB (analog)
Molecular Formula

Molecular Weight 375.12 g/mol
Reactive Group N-Hydroxysuccinimide (NHS) ester (Amine-reactive)
Payload 3-iodo-4-methoxybenzoyl moiety
Solubility DMSO, DMF, Acetonitrile (insoluble in water; requires organic co-solvent)
Stability Moisture-sensitive (hydrolyzes to carboxylic acid); Store at -20°C under inert gas
Structural Significance

The molecule features three critical functional regions:

  • NHS Ester: Facilitates rapid, specific conjugation to primary amines (Lysine

    
    -amines or N-termini) at physiological pH (7.0–8.5).
    
  • Iodine (C-3): A heavy halogen that mimics the size of an isopropyl group but provides high lipophilicity and electron-withdrawing properties. In radiochemistry, this position is occupied by radioisotopes (

    
    ).
    
  • Methoxy Group (C-4): An electron-donating group (EDG) that differentiates this molecule from the standard SIB (Succinimidyl 3-iodobenzoate). The methoxy group alters the metabolic stability and lipophilicity of the conjugate compared to the hydroxyl equivalent (SHIB ), preventing ionization of the phenol at physiological pH.

Applications in Drug Development & Radiochemistry

A. The "Cold Standard" in Radioiodination

In the development of radiolabeled antibodies (mAbs) or nanobodies, researchers must validate the identity of their radiotracer. The radioactive agent is typically generated in situ from a tin precursor (stannyl benzoate). CAS 727659-89-4 serves as the authentic non-radioactive standard for HPLC co-elution studies.

  • Scenario: You are synthesizing

    
    -labeled trastuzumab using a methoxy-benzoate linker.
    
  • Validation: You synthesize the "cold" conjugate using CAS 727659-89-4 and the antibody. You then inject this "cold" standard into the HPLC alongside your "hot" (radioactive) product. If the UV signal of the standard aligns perfectly with the radioactive signal (

    
    -trace) of the product, the chemical identity is confirmed.
    
B. Medicinal Chemistry (SAR Studies)

The reagent is used to introduce the 3-iodo-4-methoxybenzamide motif into small molecules or peptides. This motif is pharmacologically active in several CNS-targeting drugs (e.g., benzamide antipsychotics).

  • Utility: Allows rapid derivatization of amine-containing lead compounds to assess the impact of the iodinated moiety on binding affinity (

    
    ) and lipophilicity (
    
    
    
    ).

Experimental Protocol: Protein Conjugation

Objective: Conjugate 3-iodo-4-methoxybenzoate to a monoclonal antibody (mAb) via Lysine residues.

Reagents Required[1][3][4][5][7][9][10][11]
  • Ligand: N-Succinimidyl 3-iodo-4-methoxybenzoate (10 mM stock in anhydrous DMSO).

  • Protein: mAb (e.g., IgG) at 2–5 mg/mL in Modification Buffer.

  • Modification Buffer: 50 mM Sodium Borate, pH 8.5 (Free of primary amines like Tris or Glycine).

  • Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.0.

  • Purification: PD-10 Desalting Column or Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology
  • Buffer Exchange: Ensure the protein is in the Modification Buffer. If the protein is in PBS (pH 7.4), adjust pH to 8.5 or dialyze, as NHS ester efficiency is higher at slightly alkaline pH (increases the ratio of unprotonated amines).

  • Calculations: Determine the molar excess. For standard IgG labeling, a 10–20 fold molar excess of the NHS ester is recommended to achieve a chelator-to-protein ratio (CPR) of ~2–4.

    • Formula:

      
      
      
  • Reaction:

    • Add the calculated volume of NHS ester (in DMSO) to the protein solution dropwise while gently vortexing.

    • Critical: Keep the final DMSO concentration

      
       to effectively prevent protein precipitation.
      
    • Incubate at Room Temperature (20–25°C) for 1 hour or at 4°C overnight.

  • Quenching: Add Quenching Buffer (10% of total reaction volume) and incubate for 15 minutes to terminate unreacted NHS esters.

  • Purification: Apply the reaction mixture to a pre-equilibrated desalting column (e.g., Sephadex G-25) to remove the hydrolyzed byproduct (3-iodo-4-methoxybenzoic acid) and excess reagents.

  • Validation: Analyze the conjugate via SEC-HPLC (purity) and MALDI-TOF MS (to determine the degree of labeling).

Mechanistic Workflow: Indirect Radioiodination Validation

The following diagram illustrates where CAS 727659-89-4 fits into the validation workflow for radiopharmaceuticals. It compares the "Hot" synthesis (using a Tin precursor) with the "Cold" synthesis (using the Iodine standard).

G cluster_0 Radioactive Synthesis (Hot) cluster_1 Reference Synthesis (Cold) TinPrecursor Tin Precursor (Stannyl Benzoate) HotNHS Radio-NHS Ester (Intermediate) TinPrecursor->HotNHS Iododestannylation Oxidant Oxidant (Chloramine-T/Peracetic Acid) Oxidant->HotNHS RadioIodine Radioiodine (Na-125I / Na-131I) RadioIodine->HotNHS HotProtein Radiolabeled Protein (Tracer) HotNHS->HotProtein Conjugation (pH 8.5) HPLC HPLC Co-elution (Validation) HotProtein->HPLC Gamma Signal ColdNHS CAS 727659-89-4 (Cold Standard) ColdConjugate Cold Conjugate (Standard) ColdNHS->ColdConjugate Conjugation (Identical Conditions) Protein Protein / mAb (Lysine Residues) Protein->HotProtein Protein->ColdConjugate ColdConjugate->HPLC UV Signal (280nm)

Caption: Workflow demonstrating the role of CAS 727659-89-4 (Green) as the non-radioactive reference standard to validate the identity of the radiolabeled tracer (Red).

Scientific Commentary & Troubleshooting

Stability vs. Hydrolysis

Like all NHS esters, this compound is susceptible to hydrolysis, where the NHS group is displaced by water, regenerating the carboxylic acid (3-iodo-4-methoxybenzoic acid).

  • Symptom: Low conjugation yield despite correct stoichiometry.

  • Diagnosis: Run LC-MS on the stock solution. A peak at MW ~278 Da indicates the hydrolyzed acid.

  • Prevention: Always dissolve the reagent immediately before use. Do not store DMSO stocks for >24 hours, even at -20°C.

The "Methoxy" Advantage

Why use the 4-methoxy variant over the standard 3-iodobenzoate (SIB)?

  • Metabolic Stability: The methoxy group blocks the para-position. In some in vivo models, para-hydroxylation (a common metabolic route for benzoates) is blocked by the methoxy group, potentially extending the biological half-life of the tracer.

  • Lipophilicity Tuning: The methoxy group (

    
    ) is less polar than a hydroxyl group (
    
    
    
    ) but more polar than a hydrogen atom. This allows fine-tuning of the tracer's clearance pathway (hepatic vs. renal).
Safety & Handling
  • Hazard: Causes skin irritation and serious eye irritation (H315, H319).

  • Precaution: Handle in a fume hood. Although this specific CAS is non-radioactive, if used in a "hot" lab environment, treat all surfaces as potentially contaminated until surveyed.

References

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Protein radioiodination using N-succinimidyl 3-iodobenzoate (SIB) and related agents. In Handbook of Radiopharmaceuticals (pp. 417-440). Wiley.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: Zero-Length Crosslinkers and Chapter 18: Isotopic Labeling).

  • Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of strategies for labeling with fluorine, chlorine, bromine, and iodine. Bioconjugate Chemistry, 3(6), 433-470.

  • Sigma-Aldrich. (2024). Product Specification: 2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate.(Note: General reference for physicochemical data).

Navigating the Nuances of Indirect Radioiodination: A Comparative Analysis of Bolton-Hunter Reagent and Succinimidyl Iodobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Gentle and Stable Protein Labeling

In the landscape of biomedical research and therapeutic development, radioiodination remains a cornerstone technique for tracing, quantifying, and imaging biomolecules. Applications ranging from radioimmunoassays (RIAs) and receptor binding studies to in vivo pharmacokinetics and radioimmunotherapy rely on the covalent attachment of iodine isotopes (such as ¹²⁵I or ¹³¹I) to proteins of interest.[1][2][3]

Direct iodination methods, which typically employ oxidizing agents like Chloramine-T or Iodogen to facilitate the electrophilic substitution of iodine onto tyrosine and sometimes histidine residues, are often the first choice due to their simplicity and high efficiency.[1][2][4] However, this approach is not without significant drawbacks. The requisite oxidizing conditions can damage sensitive proteins, leading to a loss of biological activity.[1][2][5][6] Furthermore, direct iodination is contingent on the presence of accessible tyrosine residues, which may be absent or located within a functionally critical domain of the protein, such as the antigen-binding site of an antibody.[5][6][7][8]

To circumvent these challenges, indirect labeling strategies, also known as conjugation labeling, were developed. These methods offer a milder approach by separating the radioiodination step from the protein conjugation step.[2][5][6][9] This guide provides an in-depth technical comparison of two pivotal classes of amine-reactive prosthetic groups used for indirect radioiodination: the classic Bolton-Hunter reagent and the more advanced succinimidyl iodobenzoates . Understanding the fundamental chemical differences, reaction mechanics, and practical implications of each is critical for selecting the optimal reagent to ensure the scientific integrity and success of your research.

Pillar 1: The Bolton-Hunter Reagent - The Classic Approach to Mild Iodination

The Bolton-Hunter reagent, chemically known as N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), was a pioneering development that provided a robust alternative to direct oxidative labeling.[9][10]

Core Chemistry and Mechanism

The Bolton-Hunter methodology is a two-stage process:

  • Radioiodination of the Reagent: The phenolic ring of the SHPP molecule is first iodinated with a radioisotope of iodine (e.g., Na¹²⁵I) using a standard oxidizing agent. This crucial step occurs before the reagent is introduced to the target protein, thereby shielding the protein from any potential oxidative damage.[5][6]

  • Conjugation to the Protein: The now-radioiodinated Bolton-Hunter reagent is an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines.[11][12][13] The reagent is incubated with the target protein, where it covalently couples to the ε-amino groups of lysine residues and the N-terminal α-amino group through a stable amide bond linkage.[1][5][6][10] This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild alkaline conditions (typically pH 7.2-8.5).[11][12]

Key Advantages and Field-Proven Insights
  • Preservation of Biological Activity: By avoiding direct exposure of the protein to oxidants, the Bolton-Hunter method is exceptionally gentle and is the method of choice for sensitive proteins that would be denatured by direct labeling techniques.[2][5][6][14]

  • Universal Applicability: It provides a reliable method for labeling proteins that lack accessible tyrosine residues, greatly expanding the scope of proteins that can be radioiodinated.[1][5][6][9]

  • Alternative Labeling Site: Targeting lysine residues can be a strategic advantage if the protein's tyrosine residues are integral to its function, for example, within a receptor-binding interface.[2][5][6]

Critical Limitations

The primary drawback of the Bolton-Hunter reagent lies in the in vivo stability of the resulting conjugate. The presence of the hydroxyl group on the iodinated phenyl ring makes the carbon-iodine bond susceptible to in vivo deiodination by deiodinase enzymes.[15][16] This can lead to the release of free radioiodine, which subsequently accumulates in the thyroid and stomach, potentially confounding results in pharmacokinetic and biodistribution studies.[15] Additionally, conjugation efficiencies can sometimes be lower than desired.[9][15]

Pillar 2: Succinimidyl Iodobenzoates - Engineered for In Vivo Stability

Succinimidyl iodobenzoates (e.g., N-succinimidyl-p-iodobenzoate, SPIB, or its meta-isomer, SIB) were developed to address the critical stability limitations of the Bolton-Hunter reagent.[17][18][19] They represent a significant advancement, particularly for in vivo applications.

Core Chemistry and Mechanism

The labeling strategy is conceptually similar to the Bolton-Hunter method, involving a two-step process of reagent iodination followed by protein conjugation.

  • Radioiodination of the Precursor: These reagents are typically synthesized by radioiododestannylation, where a trialkyltin precursor (e.g., N-succinimidyl-3-(tri-n-butylstannyl)benzoate) is reacted with radioiodide in the presence of a mild oxidant.[18][19] This produces the radioiodinated N-succinimidyl iodobenzoate, which must be purified before use.

  • Conjugation to the Protein: Like the Bolton-Hunter reagent, the radioiodinated succinimidyl iodobenzoate is an NHS ester that efficiently reacts with primary amines on lysine residues and the N-terminus of the target protein to form a stable amide bond.[17][20]

The Decisive Advantage: Enhanced Stability

The key structural difference—and the source of its superior performance—is the absence of the activating hydroxyl group on the aromatic ring .[15] This seemingly minor modification renders the carbon-iodine bond significantly more stable and resistant to enzymatic deiodination in vivo.[15][18][19][21]

  • Superior In Vivo Performance: Proteins labeled using succinimidyl iodobenzoates exhibit markedly reduced deiodination, leading to lower background accumulation of radioactivity in the thyroid.[15][21] This is absolutely critical for generating accurate and reliable pharmacokinetic, biodistribution, and imaging data.[21][22]

  • High Labeling Yields: Comparative studies have demonstrated that succinimidyl iodobenzoates can achieve higher labeling yields than the Bolton-Hunter reagent.[17]

  • Mild Reaction Conditions: The conjugation step remains gentle, preserving the protein's native conformation and function.[17]

Comparative Analysis: Selecting the Right Tool for the Job

The decision to use Bolton-Hunter reagent versus a succinimidyl iodobenzoate should be driven by the specific demands of the experiment.

FeatureBolton-Hunter Reagent (SHPP)Succinimidyl Iodobenzoates (SIB/SPIB)Causality & Expert Insight
Chemical Structure N-succinimidyl ester of an iodinated hydroxyphenylpropionic acid N-succinimidyl ester of an iodinated benzoic acid The hydroxyl group on the B-H reagent's phenyl ring is the key structural liability, activating it for in vivo deiodination.
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Both reagents utilize the same well-established and reliable NHS ester chemistry for amine coupling.
Labeling Strategy Indirect (conjugation)Indirect (conjugation)Both methods protect the target protein from the harsh conditions of the radioiodination reaction itself.
In Vivo C-I Bond Stability Low to Moderate High This is the most critical differentiator. The lack of the activating hydroxyl group makes the SIB conjugate far more stable in biological systems.[15][21]
Deiodination Rate HigherSignificantly LowerFor any in vivo study, minimizing deiodination is paramount to ensure the detected signal originates from the labeled protein, not free iodine.
Primary Application In vitro assays (RIA, ELISA), proteins sensitive to oxidationIn vivo studies (pharmacokinetics, biodistribution, SPECT/PET imaging)[22]Choose Bolton-Hunter for convenience in vitro; choose SIB/SPIB for integrity in vivo.
Reagent Availability Radioiodinated form is commercially availableOften requires synthesis from a tin precursor, though some are commercially availableThe convenience of pre-labeled Bolton-Hunter reagent makes it attractive for routine in vitro work.[10]

Visualization of Chemical Structures and Reaction Pathways

Chemical Structures

G cluster_0 Bolton-Hunter Reagent (SHPP) cluster_1 Succinimidyl p-Iodobenzoate (SPIB) bh_struct Structure of SHPP sib_struct Structure of SPIB

Caption: Chemical structures of the core reagents.

General Reaction Workflow

Workflow cluster_BH Bolton-Hunter Pathway cluster_SIB Succinimidyl Iodobenzoate Pathway BH_reagent SHPP Precursor I125_BH [¹²⁵I]Bolton-Hunter Reagent BH_reagent->I125_BH Iodination Labeled_Protein_BH [¹²⁵I]Labeled Protein (via Lysine) I125_BH->Labeled_Protein_BH Conjugation Protein Target Protein (with Lysine) SIB_precursor Stannyl Precursor I125_SIB [¹²⁵I]SIB Reagent SIB_precursor->I125_SIB Iodination Labeled_Protein_SIB [¹²⁵I]Labeled Protein (via Lysine) I125_SIB->Labeled_Protein_SIB Conjugation

Sources

An In-depth Technical Guide to the Synthesis of Activated Ester Radioiodination Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and application of activated ester reagents for radioiodination. It is designed for researchers, scientists, and drug development professionals who require robust methods for labeling biomolecules such as proteins, peptides, and antibodies with iodine radionuclides (e.g., ¹²⁵I, ¹³¹I). This document delves into the underlying chemical principles, offers detailed step-by-step protocols for the synthesis of key precursors like N-succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP), and outlines established methods for radioiodination and subsequent conjugation to target molecules. By integrating field-proven insights with foundational chemical theory, this guide serves as an essential resource for developing and troubleshooting radioiodination workflows.

Introduction: The Central Role of Activated Esters in Radioiodination

Radioiodination is a cornerstone technique in biomedical research, enabling the sensitive detection and quantification of biomolecules in a vast array of applications, including radioimmunoassays (RIA), in vivo imaging (SPECT), and receptor binding studies.[1][2] The introduction of an iodine isotope into a protein or peptide is most commonly achieved through electrophilic substitution on tyrosine or histidine residues.[1]

However, direct iodination methods, which often employ strong oxidizing agents, can pose a risk to the structural integrity and biological activity of sensitive proteins.[1][3] An indirect labeling strategy using activated ester reagents offers a powerful and milder alternative. This two-step approach involves:

  • Radioiodination of a small molecule precursor that contains a phenol group amenable to electrophilic iodination.

  • Conjugation of the now-radiolabeled precursor to the target biomolecule via a stable amide bond.

The most widely used class of activated esters for this purpose are N-hydroxysuccinimide (NHS) esters.[4][5] These reagents offer an optimal balance of reactivity and stability, selectively acylating primary amines (the ε-amino group of lysine residues and the N-terminus) under controlled pH conditions to form a durable covalent linkage.[5][6] This guide will focus on the synthesis pathways for these indispensable reagents, with a particular emphasis on the precursor for the celebrated Bolton-Hunter reagent.

Foundational Chemistry: Principles of NHS Ester Synthesis and Reactivity

The efficacy of NHS esters hinges on the N-hydroxysuccinimide group, an excellent leaving group that facilitates nucleophilic attack from a primary amine on the ester's carbonyl carbon.

Mechanism of NHS Ester Activation

The synthesis of an NHS ester begins with a carboxylic acid. The carboxyl group is "activated" by converting it into a more reactive intermediate. A common and effective method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then immediately reacted with N-hydroxysuccinimide (NHS) to form the stable, yet amine-reactive, NHS ester.[7]

Alternatively, newer methods using reagents like triphenylphosphine (PPh₃) and iodine (I₂) have been developed, avoiding the use of carbodiimides altogether.[8]

Mechanism of Amine Conjugation

The conjugation of an NHS ester to a protein is a nucleophilic acyl substitution reaction. The unprotonated primary amine of a lysine residue acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5][6]

The reaction is highly pH-dependent. An optimal pH range of 8.3-8.5 ensures that a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which is accelerated at higher pH.[4][9][10]

Synthesis Pathway: N-Succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP)

N-Succinimidyl 3-(4-hydroxyphenyl)propionate, also known as SHPP or the Bolton-Hunter reagent precursor, is arguably the most important precursor for indirect radioiodination.[11][12][13] Its synthesis from 3-(4-hydroxyphenyl)propionic acid is a foundational procedure.

Synthesis Workflow

The overall workflow involves the activation of the carboxylic acid precursor followed by esterification with N-hydroxysuccinimide.

SHPP_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_products Products & Byproducts cluster_purification Purification Precursor 3-(4-Hydroxyphenyl) propionic Acid Activation Activation & Esterification (Anhydrous Solvent, e.g., THF/DMF) Precursor->Activation NHS N-Hydroxysuccinimide (NHS) NHS->Activation DCC Dicyclohexyl- carbodiimide (DCC) DCC->Activation SHPP N-Succinimidyl 3-(4-hydroxyphenyl) propionate (SHPP) Activation->SHPP Forms DCU Dicyclohexylurea (DCU Byproduct) Activation->DCU Precipitates Filtration Filtration to remove DCU SHPP->Filtration DCU->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Product Final Pure SHPP Recrystallization->Final

Caption: Synthesis workflow for N-Succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP).

Detailed Experimental Protocol: Synthesis of SHPP

This protocol is adapted from established chemical synthesis methodologies.[8][11]

Materials:

  • 3-(4-Hydroxyphenyl)propionic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Standard glassware for organic synthesis, magnetic stirrer, filtration apparatus.

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 1 equivalent of 3-(4-hydroxyphenyl)propionic acid and 1.1 equivalents of N-hydroxysuccinimide in anhydrous THF.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0°C.

  • DCC Addition: While stirring, add a solution of 1.1 equivalents of DCC dissolved in a small amount of anhydrous THF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold ethyl acetate.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude SHPP by recrystallization from an ethyl acetate/hexane solvent system.

  • Drying and Storage: Dry the purified white crystalline solid under vacuum. Store the final product at -20°C under desiccated conditions.[14]

Radioiodination of the Activated Ester Precursor

With the pure SHPP precursor in hand, the next critical phase is the incorporation of the iodine radionuclide. This is an electrophilic aromatic substitution reaction targeting the activated ortho positions on the phenol ring of SHPP.

Common Radioiodination Methods

Two methods dominate the landscape for this step: the Chloramine-T method and the Iodogen method. Both serve to oxidize the radioiodide anion (I⁻) to a reactive electrophilic species (I⁺).[1][15]

MethodOxidizing AgentPhaseKey AdvantagesKey Disadvantages
Chloramine-T Chloramine-TAqueous (Homogeneous)Fast, efficient, high specific activity achievable.[15][16]Strong oxidant can potentially damage the reagent; requires a quenching step.[17][18]
Iodogen 1,3,4,6-tetrachloro-3α,6α-diphenylglycolurilSolid-Phase (Heterogeneous)Milder conditions, reduced risk of oxidative damage.[19]Slower reaction kinetics compared to Chloramine-T.
Detailed Protocol: Radioiodination of SHPP using the Iodogen Method

The Iodogen method is often preferred for its milder nature, which helps preserve the integrity of the NHS ester.[19]

Materials:

  • Glass reaction vial (12x75 mm) coated with Iodogen (typically 50-100 µg).

  • N-Succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP) solution in a suitable organic solvent (e.g., DMSO).

  • Sodium [¹²⁵I]iodide (Na¹²⁵I) in 0.1 M NaOH.

  • Phosphate buffer (0.2 M, pH 7.4).

  • Purification system (e.g., HPLC, Sep-Pak cartridge).

Procedure:

  • Preparation: To the Iodogen-coated vial, add 50 µL of phosphate buffer (0.2 M, pH 7.4).

  • Reagent Addition: Add 5-10 µL of the SHPP solution (e.g., 1 mg/mL in DMSO) to the vial.

  • Radioiodide Addition: Carefully add the desired amount of Na¹²⁵I (e.g., 1 mCi, 37 MBq) to the reaction vial.

  • Incubation: Gently agitate the mixture at room temperature for 15-20 minutes. The reaction is initiated upon mixing.

  • Quenching (Optional but Recommended): Although Iodogen is a solid-phase reagent, the reaction can be definitively stopped by transferring the reaction mixture to a new vial containing a solution of sodium metabisulfite.

  • Purification: Immediately purify the reaction mixture to separate the ¹²⁵I-labeled Bolton-Hunter reagent from unreacted iodide and other components. Reverse-phase HPLC is the method of choice for achieving high radiochemical purity.

Radioiodination_Workflow cluster_start Initial Components cluster_purify Purification cluster_end Final Products Iodogen Iodogen-Coated Vial Reaction Radioiodination Reaction (Room Temp, 15-20 min) Iodogen->Reaction SHPP SHPP Precursor SHPP->Reaction Iodide Na[¹²⁵I] Iodide->Reaction Buffer Phosphate Buffer (pH 7.4) Buffer->Reaction HPLC Reverse-Phase HPLC Reaction->HPLC Crude Mixture BH_Reagent Purified [¹²⁵I]Bolton-Hunter Reagent HPLC->BH_Reagent Separates Free_Iodide Unreacted [¹²⁵I] HPLC->Free_Iodide Removes

Caption: Workflow for the radioiodination of SHPP to produce Bolton-Hunter reagent.

Biomolecule Conjugation and Purification

The final step is the conjugation of the purified, radiolabeled activated ester to the target protein or peptide. This step leverages the amine-reactive nature of the NHS ester.

Detailed Protocol: Protein Labeling with [¹²⁵I]Bolton-Hunter Reagent

Materials:

  • Purified protein/peptide solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5).[4][9]

  • Purified [¹²⁵I]Bolton-Hunter reagent (typically evaporated to dryness and reconstituted in a small volume of anhydrous DMSO).

  • Quenching buffer (e.g., 1 M glycine or Tris buffer).

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS with 0.1% BSA).[20]

Procedure:

  • pH Adjustment: Ensure the protein solution is at the optimal pH of 8.3-8.5. This is the most critical factor for successful labeling.[9][10]

  • Conjugation: Add the [¹²⁵I]Bolton-Hunter reagent solution to the protein solution. The molar ratio of reagent to protein should be optimized but typically starts in the range of 1:1 to 5:1.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 4°C or room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer. The primary amines in glycine or Tris will react with any remaining activated ester.

  • Purification: Separate the radiolabeled protein from unreacted Bolton-Hunter reagent and free iodide using size-exclusion chromatography.[20][21][22] The large, labeled protein will elute in the void volume, while the smaller molecules are retained by the column matrix.[23][24]

  • Analysis: Analyze the fractions for radioactivity and protein content to determine the specific activity and radiochemical purity of the final product.

Conclusion

The synthesis of activated ester radioiodination reagents is a multi-step process that demands careful execution and an understanding of the underlying chemical principles. By following robust, well-documented protocols for the synthesis of the SHPP precursor, its subsequent radioiodination, and the final conjugation to a target biomolecule, researchers can reliably produce high-quality radiolabeled probes. The indirect labeling method, exemplified by the Bolton-Hunter reagent, remains a vital and often superior strategy for labeling sensitive biomolecules, preserving their biological function and enabling a wide range of powerful applications in science and medicine.

References

  • Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent. Biochemical Journal, 133(3), 529–539. (URL: [Link])

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • GroPep Bioreagents. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method). Retrieved from [Link]

  • G-Biosciences. (n.d.). Bolton-Hunter Reagent (SHPP). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chloramine-T – Knowledge and References. Retrieved from [Link]

  • Krohn, K. A., Knight, L. C., Harwig, J. F., & Welch, M. J. (1977). Differences in the sites of iodination of proteins following four methods of radioiodination. Biochimica et Biophysica Acta (BBA) - Protein Structure, 490(2), 497–505. (URL: [Link])

  • G-Biosciences. (n.d.). Water-Soluble Bolton-Hunter Reagent. Retrieved from [Link]

  • Fraker, P. J., & Speck, J. C. (1978). Protein and cell membrane iodinations with a sparingly soluble chloramide, 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril. Biochemical and Biophysical Research Communications, 80(4), 849–857. (URL: [Link])

  • Paus, E., Boermer, O., & Nustad, K. (1982). Radioiodination of proteins with the Iodogen method. International Atomic Energy Agency. (URL: [Link])

  • G-Biosciences. (2019). How to Iodinate Proteins with Iodo-Gen®. Retrieved from [Link]

  • Rudinger, J., & Ruegg, U. (1973). Appendix: Preparation of N-succinimidyl 3-(4-hydroxyphenyl)propionate. Biochemical Journal, 133(3), 538–539. (URL: [Link])

  • PubChem. (n.d.). N-Succinimidyl 3-(4-hydroxyphenyl)propionate. Retrieved from [Link]

  • Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). Retrieved from [Link]

  • EMBL PEPCF. (n.d.). Size Exclusion Chromatography. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Radioiodination of Monoclonal Antibodies via Activated Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Direct radioiodination (e.g., Chloramine-T, Iodogen) relies on the oxidation of tyrosine residues. While effective for robust proteins, this method frequently results in the loss of immunoreactivity for sensitive monoclonal antibodies (mAbs) and suffers from in vivo deiodination.

This guide details the indirect radioiodination method using activated esters. By utilizing N-hydroxysuccinimide (NHS) ester chemistry, radioiodine is attached to lysine residues under mild conditions, preserving the mAb's antigen-binding site. We focus on two primary reagents:

  • N-succinimidyl 3-iodobenzoate (SIB): The modern gold standard for in vivo stability.

  • Bolton-Hunter Reagent (SHPP): The legacy standard for high sensitivity.

Strategic Selection: Choosing the Right Reagent

Before initiating the protocol, select the reagent that matches your biological endpoint.

FeatureSIB / SGMIB (Benzoate Derivatives)Bolton-Hunter (SHPP)
Primary Use Case In vivo imaging & therapy (Theranostics)In vitro assays (RIA, binding studies)
Metabolic Stability High. Carbon-Iodine bond on benzoate is resistant to deiodinases.Low. Phenolic ring mimics tyrosine; susceptible to rapid deiodination in vivo.
Cellular Retention SGMIB (charged) is trapped in lysosomes; ideal for internalizing mAbs.Poor retention; rapidly excreted.
Labeling Chemistry Requires 2-step synthesis (destannylation

conjugation).
Available pre-iodinated or 2-step.
Oxidation Risk Zero (Oxidant removed before mAb contact).Low.

Mechanism of Action

The core principle relies on the nucleophilic attack of the mAb's primary amines (Lysine


-NH

) on the activated ester of the prosthetic group.

ConjugationMechanism SIB [125I]-SIB (Activated Ester) Transition Tetrahedral Intermediate SIB->Transition pH 8.5 Attack mAb mAb-Lysine-NH2 (Nucleophile) mAb->Transition Product [125I]-Benzoyl-mAb (Stable Amide Bond) Transition->Product Collapse Leaving NHS Group (Leaving Group) Transition->Leaving Release

Figure 1: Mechanism of conjugation. The lysine amine attacks the carbonyl of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.

Protocol A: High-Stability Labeling with [ I]SIB

Best for: Biodistribution studies, tumor imaging, and radioimmunotherapy. Precursor: N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB).[1][2]

Phase 1: Synthesis of [ I]SIB

Rationale: We use iododestannylation .[1] The tin-carbon bond is weak and selectively cleaved by iodine, ensuring regiospecific labeling without oxidizing the ester.

  • Setup: In a glass vial, add 20 µg of STB precursor (dissolved in 10 µL of 1% acetic acid in MeOH).

  • Oxidation: Add 10–20 µL of [

    
    I]NaI  (alkaline solution) followed immediately by 10 µg of Chloramine-T  (in 10 µL water).
    
    • Critical: The acid in the precursor solution neutralizes the NaOH in the [

      
      I]NaI, adjusting pH to ~5-6, optimal for electrophilic substitution.
      
  • Incubation: React for 5 minutes at room temperature.

  • Quench: Add 20 µL of Sodium Metabisulfite (10 mg/mL) to neutralize the oxidant.

    • Self-Validation: If the solution remains yellow (iodine color), quenching is incomplete. It should turn clear.

  • Purification (Mandatory): Inject the mixture onto a C18 HPLC column (Eluent: 70% MeOH / 30% Water + 0.1% Acetic Acid). Collect the radioactive peak corresponding to SIB (retention time ~10-15 min, distinct from the tin precursor).

    • Why? You must remove the tin precursor (toxic) and free iodine (non-specific binding) before adding the antibody.

Phase 2: Conjugation to Monoclonal Antibody
  • Evaporation: Evaporate the MeOH from the HPLC fraction using a stream of dry nitrogen (gentle flow, do not overheat).

    • Caution: NHS esters hydrolyze rapidly in water. Do not evaporate to complete dryness if water is present; leave a small aqueous volume or reconstitute immediately in dry DMSO.

  • Buffer Exchange (mAb): Ensure mAb is in Borate Buffer (0.1 M, pH 8.5) .

    • Why pH 8.5? Lysine amines (pKa ~10.5) must be partially deprotonated to act as nucleophiles. At pH 7.4, reaction efficiency drops significantly.

    • Forbidden: Do NOT use Tris or Glycine buffers (they contain amines and will scavenge the reagent).

  • Reaction: Add the [

    
    I]SIB (in dry DMSO or residual aqueous fraction) to the mAb solution (100–500 µg mAb). Keep organic solvent <10% v/v.
    
  • Incubation: Incubate for 30–60 minutes on ice (4°C).

    • Note: Lower temperature preserves protein integrity and slows hydrolysis of the ester relative to aminolysis.

  • Final Purification: Purify via PD-10 (Sephadex G-25) column equilibrated with PBS. Collect fractions; the first radioactive peak is the labeled mAb.

Protocol B: The Bolton-Hunter Method (Brief)

Best for: In vitro assays where in vivo stability is irrelevant.

  • Dry Down: Evaporate solvent from commercially available [

    
    I]-Bolton-Hunter reagent (in benzene/solvent) using a gentle nitrogen stream.
    
  • Reconstitute: Add mAb in Borate Buffer (pH 8.5) directly to the dried reagent vial.

    • Tip: Agitate gently. The reagent is sparingly soluble in water; the protein acts as a surfactant to solubilize it.

  • Incubate: 15–30 minutes on ice.

  • Quench: Add 0.2 M Glycine (pH 8.0) to terminate the reaction by consuming remaining ester.

  • Purify: PD-10 column or dialysis.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Activation (Chemistry) cluster_1 Phase 2: Conjugation (Biology) Precursor Tin Precursor (STB) Rxn1 Iododestannylation (5 min, RT) Precursor->Rxn1 Radioiodine [125I]NaI + Oxidant Radioiodine->Rxn1 HPLC HPLC Purification (Remove Tin/Oxidant) Rxn1->HPLC PurifiedEster Purified [125I]-SIB HPLC->PurifiedEster ConjRxn Conjugation (30-60 min, 4°C) PurifiedEster->ConjRxn mAb mAb (pH 8.5 Borate) mAb->ConjRxn FinalPurification PD-10 SEC Column ConjRxn->FinalPurification FinalProduct Radioiodinated mAb FinalPurification->FinalProduct

Figure 2: End-to-end workflow for indirect radioiodination using SIB/SGMIB.

Quality Control & Self-Validation

A robust protocol must be self-validating. Perform these checks for every batch.

A. The "Hydrolysis Check" (Reagent Viability)

Before adding valuable mAb, verify the activated ester is still reactive.

  • Method: Take a small aliquot of the activated ester. Measure absorbance at 260 nm. Add 0.1 M NaOH.

  • Result: Absorbance should increase significantly. This is due to the release of the N-hydroxysuccinimide anion.[3] If absorbance does not change, the ester is already hydrolyzed (dead) [1].

B. ITLC (Radiochemical Purity)
  • Stationary Phase: ITLC-SG strips.

  • Mobile Phase: 85% Methanol.

  • Interpretation:

    • mAb: Stays at Origin (Rf = 0.0).

    • Free Iodine/Small Molecules: Migrates to Front (Rf = 1.0).

    • Acceptance Criteria: >95% purity required for in vivo use.

C. Lindmo Assay (Immunoreactivity)

Crucial for proving the indirect method preserved binding.

  • Method: Incubate constant amount of labeled mAb with increasing concentrations of antigen-expressing cells.

  • Plot: Double reciprocal plot (1/Bound vs. 1/Cells).

  • Result: The Y-intercept represents the immunoreactive fraction. Expect >80% for indirect methods (vs. <60% often seen with Chloramine-T) [2].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Yield (<20%) pH too low. Ensure buffer is pH 8.5. At pH 7.4, hydrolysis outcompetes aminolysis.
Amine contamination. Did you use Tris/Glycine? Switch to Borate or Phosphate.
Hydrolyzed Ester. Ester exposed to moisture. Use fresh dry DMSO/anhydrous solvents.
Low Specific Activity Carrier Iodine. Ensure "Carrier-Free" radionuclides are used. Avoid cold iodide contamination.
Aggregation of mAb Over-labeling. Reduce the molar ratio of Ester:mAb. Aim for <1 iodine per IgG.
High Background in Animal Deiodination. If using Bolton-Hunter, switch to SIB/SGMIB.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

  • Lindmo, T., et al. (1984). "Determination of the immunoreactive fraction of radiolabeled monoclonal antibodies by linear extrapolation to binding at infinite antigen excess." Journal of Immunological Methods, 72(1), 77-89. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2006).[1] "Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins." Nature Protocols, 1(2), 707–713.[1] [Link][1]

  • Bolton, A. E., & Hunter, W. M. (1973). "The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent." Biochemical Journal, 133(3), 529–539. [Link]

  • Vaidyanathan, G., et al. (2018). "Labeling Proteins with Fluorine-18 and Iodine-124." Current Protocols in Pharmacology, 80(1). [Link]

Sources

Advanced Bioconjugation: Residualizing Radioiodine Labeling with SGMIB

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Standard radioiodination methods (e.g., Iodogen, Chloramine-T) target tyrosine residues directly. While efficient, these methods fail when applied to internalizing antibodies or receptor-binding peptides. Upon lysosomal degradation, the resulting mono-iodotyrosine rapidly exits the cell via amino acid transporters, leading to signal "washout" and poor tumor retention. This guide details the workflow for residualizing radioiodination using N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) . This prosthetic group introduces a positively charged guanidine moiety that, upon protein degradation, remains trapped within the lysosome, significantly enhancing tumor residence time and tumor-to-background ratios.

The Challenge: Iodine Leakage vs. Lysosomal Trapping

For drug developers targeting internalizing receptors (e.g., HER2, EGFR, CD22), the stability of the radiolabel post-internalization is the limiting factor for efficacy.

Mechanism of Action[1]
  • Direct Iodination (Non-Residualizing): The antibody is degraded in the lysosome. The metabolite (I-Tyr) is lipophilic enough or transported out of the lysosome and cell, re-entering circulation (Thyroid/Stomach accumulation).[1]

  • SGMIB (Residualizing): The antibody is degraded.[1][2] The metabolite (I-SGMIB-Lysine adduct) contains a guanidine group (pKa ~13).[1][2] At lysosomal pH (4.5–5.0), this group is fully protonated and positively charged, preventing membrane crossing.[1] The label is "trapped" intracellularly.[2][3][4]

Diagram: Lysosomal Trapping Mechanism

Residualization Antibody Antibody-Receptor Complex Internalization Endocytosis Antibody->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome DirectLabel Direct I-125 (I-Tyrosine) Lysosome->DirectLabel Proteolysis SGMIBLabel [*I]SGMIB (Guanidine Linker) Lysosome->SGMIBLabel Proteolysis Efflux Rapid Efflux (Washout) DirectLabel->Efflux Transporter Mediated Trapping Charged Metabolite (Trapped in Lysosome) SGMIBLabel->Trapping Charge Repulsion (pKa ~13)

Figure 1: Comparative fate of intracellular radioiodine.[1] SGMIB metabolites are retained due to charge, while Tyrosine-based labels wash out.

Strategic Planning: Reagent Selection

Before beginning, confirm the suitability of SGMIB for your vector.

FeatureDirect Iodination (Iodogen)Residualizing (SGMIB)
Primary Use Non-internalizing targets / ImagingInternalizing ADCs / Therapeutics
Chemistry Oxidative electrophilic substitution on TyrAcylation of Lys via NHS-ester
Complexity Low (1-step)High (3-step radiosynthesis)
Yield High (>80%)Moderate (30–50% overall)
Renal Clearance High thyroid uptake (deiodination)Fast renal clearance of non-bound fraction

Note on Isomers: This protocol focuses on SGMIB . An isomer, iso-SGMIB (guanidinomethyl at the 3-position), exists and offers slightly higher conjugation yields due to reduced steric hindrance, but the workflow remains identical [1, 2].

Protocol A: Radiosynthesis of [*I]SGMIB

Objective: Synthesize the activated NHS-ester prosthetic group from a tin precursor.[1] Precursor: N-succinimidyl 4-(N1,N2-bis-tert-butyloxycarbonyl)guanidinomethyl-3-trimethylstannylbenzoate (Boc2-SGMTB).[1]

Materials
  • Radioiodine: I-125 or I-131 (as NaI in 0.1M NaOH).[1]

  • Oxidant: N-Chlorosuccinimide (NCS) or Chloramine-T (CAT).[1]

  • Acid: Trifluoroacetic acid (TFA).[1]

  • Solvents: Chloroform, Acetic Acid, Acetonitrile.

  • Purification: HPLC (C18 column).

Step-by-Step Workflow
  • Oxidative Iododestannylation:

    • In a glass vial, dissolve 50 µg of Boc2-SGMTB precursor in 50 µL of acetic acid/chloroform (5:95).

    • Add *[I]NaI (e.g., 1–5 mCi).[1]

    • Add 10 µL of NCS or CAT (1 mg/mL in acetic acid).[1]

    • Reaction: Vortex and incubate at room temperature for 15–20 minutes.

    • Mechanism:[5][2][6] The electrophilic radioiodine displaces the trimethyltin moiety.

  • Deprotection (Critical Step):

    • The Boc groups on the guanidine must be removed before conjugation; otherwise, the steric bulk will prevent reaction with the antibody.

    • Evaporate the solvent under a stream of Argon/Nitrogen.

    • Add 100 µL of neat TFA . Incubate for 10 minutes.

    • Evaporate TFA completely (repeat with acetonitrile addition to ensure full removal of acid).[1]

  • HPLC Purification:

    • Dissolve residue in 50% Acetonitrile/Water (0.1% TFA).[1]

    • Inject onto a semi-prep C18 HPLC column.

    • Gradient: 0–70% Acetonitrile in 0.1% TFA over 20 mins.

    • Collect the radioactive peak corresponding to [*I]SGMIB (retention time must be validated against a cold standard).

    • Evaporate solvent from the collected fraction (do not heat >40°C; use rotary evaporator or N2 stream).[1]

Protocol B: Bioconjugation to Antibody

Objective: Conjugate the purified [*I]SGMIB NHS-ester to lysine residues on the antibody.[1]

Materials
  • Antibody: Concentrated (2–5 mg/mL) in Borate Buffer (0.1 M, pH 8.5).[1] Avoid amine-containing buffers like Tris or Glycine.[1]

  • Purification: PD-10 Desalting Column (Sephadex G-25).

Step-by-Step Workflow
  • Conditioning:

    • Reconstitute the dried, purified [*I]SGMIB in a minimal volume (e.g., 10–20 µL) of dry DMSO or DMF.[1]

    • Tip: Do not leave the NHS ester in DMSO for long; it hydrolyzes rapidly.

  • Conjugation:

    • Add the antibody solution (pH 8.[7]5) directly to the [*I]SGMIB/DMSO vial.

    • Ratio: Aim for a molar ratio of 5:1 to 10:1 (Prosthetic group : Antibody) if specific activity allows, but often in radiochemistry, the antibody is in vast excess to maximize yield relative to the isotope.

    • Incubate at room temperature for 20–30 minutes.

  • Purification:

    • Load the reaction mixture onto a PD-10 column equilibrated with PBS (pH 7.4).

    • Elute with PBS.[2][7] Collect 0.5 mL fractions.

    • The antibody-conjugate will elute in the void volume (Fractions 3–4 usually).[1] Free small molecules (hydrolyzed SGMIB) will elute later.[1]

  • Quality Control:

    • ITLC (Instant Thin Layer Chromatography): Silica gel strips developed in PBS.[1]

      • Origin: Labeled Antibody.[2][3][4][8][7][9][10][11][12]

      • Solvent Front: Free Iodine / Hydrolyzed SGMIB.

    • Purity Requirement: >95% Radiochemical Purity.

Diagram: The SGMIB Workflow

Workflow cluster_0 Phase 1: Radiosynthesis cluster_1 Phase 2: Bioconjugation Precursor Tin Precursor (Boc2-SGMTB) Labeling Oxidative Labeling (NaI-125 + NCS) Precursor->Labeling Deprotection Boc Deprotection (TFA) Labeling->Deprotection Purification HPLC Purification (Isolate Active Ester) Deprotection->Purification Conjugation Conjugation Reaction (NHS-Ester + Lysine) Purification->Conjugation Antibody Antibody (Borate pH 8.5) Antibody->Conjugation SEC Size Exclusion (PD-10) Conjugation->SEC Final [*I]SGMIB-mAb SEC->Final

Figure 2: Step-by-step radiosynthesis and conjugation workflow.[1][2]

Validation: The Internalization Assay

To prove the residualizing nature, you must perform an in vitro internalization assay comparing SGMIB against a standard (e.g., Iodogen-labeled) control.

Protocol
  • Seed Cells: Use antigen-positive cells (e.g., BT474 for HER2) in 24-well plates.

  • Incubation: Add radiolabeled antibody (SGMIB vs. Control) and incubate at 37°C.

  • Timepoints: Harvest at 1h, 4h, 24h.

  • Separation (The Acid Wash):

    • Remove media (Count as Free/Efflux ).[1]

    • Wash cells with Glycine-HCl buffer (0.05M, pH 2.8) for 5 mins on ice.[1] This strips surface-bound antibody.[1] Collect wash (Count as Surface Bound ).[1]

    • Lyse cells with 1M NaOH.[7] Collect lysate (Count as Internalized ).

  • Data Analysis:

    • If residualizing: The Internalized fraction will increase or plateau over 24h.

    • If non-residualizing: The Internalized fraction will peak early (1-4h) and then decrease as activity shifts to the media (Efflux).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Radiochemical Yield (Synthesis) Incomplete destannylation or wet solvents.[1]Ensure solvents are anhydrous. Check oxidant freshness.
Low Conjugation Efficiency Hydrolysis of NHS ester.Minimize time in aqueous buffer. Ensure DMSO is dry.
No Conjugation Incomplete Boc-deprotection.Increase TFA incubation time or ensure TFA is fresh.
High Background in Animal Models Free iodine or unstable linker.Ensure rigorous PD-10 purification.[1] Verify stability in serum in vitro.
Precipitation of Antibody Too much organic solvent (DMSO).[1]Keep DMSO < 5-10% of total reaction volume.[1]

References

  • Vaidyanathan, G., & Zalutsky, M. R. (2007). Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides.[1][13][14] Nature Protocols, 2(2), 282–286.[1][13] Link[1]

  • Vaidyanathan, G., et al. (2014).[14] N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization. Nuclear Medicine and Biology, 41(10), 802-812.[14] Link

  • Choi, J., et al. (2014). Improved Tumor Targeting of Anti-HER2 Nanobody Through N-Succinimidyl 4-Guanidinomethyl-3-Iodobenzoate Radiolabeling.[1][6][15] Journal of Nuclear Medicine, 55(5), 802-808. Link

  • Zalutsky, M. R., et al. (2008). Advantage of residualizing radiolabels for an internalizing antibody against the B-cell lymphoma antigen, CD22.[3] Nuclear Medicine and Biology, 35(6), 705-714. Link

  • Vaidyanathan, G., & Zalutsky, M. R. (2001). A Polar Substituent-Containing Acylation Agent for the Radioiodination of Internalizing Monoclonal Antibodies: N-Succinimidyl 4-Guanidinomethyl-3-[131I]iodobenzoate ([131I]SGMIB).[1][2][13][14][16] Bioconjugate Chemistry, 12(3), 428–438. Link[1]

Sources

Application Notes and Protocols: Stoichiometry for Antibody Labeling with Succinimidyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The covalent conjugation of labels to antibodies is a cornerstone of modern life sciences research and diagnostics. Among the various chemical strategies available, the use of succinimidyl esters (also known as NHS esters) for labeling primary amines on antibodies remains a widely adopted and robust method.[1][2][] This approach is favored for its relatively simple reaction mechanism, high reactivity, and the formation of stable amide bonds under mild physiological conditions.[] Succinimidyl ester-functionalized molecules can include a wide array of reporters and effectors such as fluorescent dyes, biotin, enzymes, and cytotoxic drugs for the generation of antibody-drug conjugates (ADCs).[4][5][6][7]

This guide provides a comprehensive overview of the principles and practices governing the stoichiometric labeling of antibodies with succinimidyl esters. It is designed for researchers, scientists, and drug development professionals seeking to achieve reproducible and optimized antibody conjugates. We will delve into the underlying chemistry, critical experimental parameters, and provide detailed, self-validating protocols for labeling, purification, and characterization.

The Chemistry of Amine-Reactive Labeling

The fundamental reaction between a succinimidyl ester and an antibody is a nucleophilic acyl substitution. The primary targets for this reaction are the ε-amino groups of lysine residues and the α-amino group of the N-terminus of the polypeptide chains.[][8][9] For a successful and efficient conjugation, the primary amine must be in its unprotonated, nucleophilic state.[9][10] This is achieved by performing the reaction at a slightly alkaline pH, typically between 8.0 and 9.0.[1][2][10]

The reaction proceeds through the attack of the amine nucleophile on the carbonyl carbon of the NHS ester, forming a transient tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable, covalent amide bond.[][9]

Caption: Nucleophilic acyl substitution reaction between an antibody's primary amine and a succinimidyl ester.

A critical competing reaction is the hydrolysis of the succinimidyl ester in the aqueous buffer, which yields an unreactive carboxylic acid and NHS.[11][12][13] The rate of hydrolysis increases with pH.[13][14] Therefore, the optimization of labeling conditions is a careful balance between ensuring the nucleophilicity of the primary amines and minimizing the hydrolysis of the NHS ester.[11][12][13][15]

Critical Parameters for Optimal Antibody Labeling

Achieving the desired degree of labeling (DOL), which is the average number of label molecules conjugated to a single antibody molecule, requires careful control over several experimental parameters.[16] An optimal DOL is crucial, as under-labeling can result in a weak signal, while over-labeling may lead to decreased antibody solubility, aggregation, and potential loss of antigen-binding affinity due to modification of lysine residues within the antigen-binding site.[16][17]

pH of the Reaction Buffer

The pH of the reaction buffer is arguably the most critical factor. A pH range of 8.0-9.0 is generally recommended to ensure that a sufficient proportion of the primary amines are deprotonated and thus nucleophilic.[1][2][10] However, it's important to note that very high pH can also accelerate the hydrolysis of the NHS ester.[13] Additionally, some antibodies, particularly IgM, can be sensitive to alkaline conditions and may denature.[10][18] For such sensitive antibodies, a lower pH (around 7.2-7.5) may be necessary, though this will require a higher molar excess of the labeling reagent and longer incubation times to compensate for the reduced reaction efficiency.[10]

Buffer SystemRecommended pH RangeNotes
Sodium Bicarbonate8.0 - 9.0Commonly used and effective.[1][8]
Sodium Borate8.0 - 9.0An alternative to bicarbonate buffer.
Phosphate-Buffered Saline (PBS)7.2 - 7.4Can be used, but may require pH adjustment or longer reaction times.[10]

Important: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the succinimidyl ester.[8][19]

Molar Coupling Ratio (MCR)

The Molar Coupling Ratio (MCR) is the ratio of moles of the labeling reagent to moles of the antibody in the reaction mixture. A molar excess of the succinimidyl ester is required to drive the reaction to the desired extent. The optimal MCR is protein- and label-dependent and must be determined empirically.[13][20] A good starting point for IgG antibodies is an MCR between 5:1 and 20:1.[20][21]

MCR (Label:Antibody)Expected Outcome
5:1 - 10:1Lower DOL, suitable for sensitive antibodies or when minimal modification is desired.
10:1 - 20:1Moderate DOL, a common starting range for many applications.[21]
>20:1Higher DOL, may be necessary for less reactive antibodies or labels, but increases the risk of over-labeling.
Antibody Concentration

The concentration of the antibody in the reaction mixture influences the labeling efficiency. Higher antibody concentrations (typically 1-10 mg/mL) favor the reaction between the antibody and the label over the competing hydrolysis of the succinimidyl ester.[8][18][22] At lower antibody concentrations (<1 mg/mL), the labeling efficiency will be reduced, and a higher MCR may be required to achieve the desired DOL.[8] If your antibody solution is too dilute, it can be concentrated using ultrafiltration devices.[8]

Reaction Time and Temperature

The labeling reaction is typically carried out at room temperature for 1 to 2 hours.[1] Alternatively, the reaction can be performed at 4°C overnight.[13] The lower temperature can be beneficial for sensitive antibodies, as it slows down both the labeling reaction and potential degradation processes.

Step-by-Step Protocol for Antibody Labeling

This protocol provides a general guideline for labeling IgG antibodies with a succinimidyl ester-functionalized fluorescent dye. It is essential to adapt this protocol based on the specific antibody, label, and desired application.

G Start Start: Prepare Antibody and Reagents Prepare_Ab 1. Prepare Antibody Solution (1-10 mg/mL in amine-free buffer, pH 8.0-9.0) Start->Prepare_Ab Prepare_Label 2. Prepare Label Stock Solution (e.g., 10 mM in anhydrous DMSO or DMF) Prepare_Ab->Prepare_Label Reaction 3. Perform Labeling Reaction (Add label to antibody, incubate 1-2h at RT) Prepare_Label->Reaction Purification 4. Purify the Conjugate (Size-exclusion chromatography or dialysis) Reaction->Purification Characterization 5. Characterize the Conjugate (Calculate DOL via spectrophotometry) Purification->Characterization Storage 6. Store the Labeled Antibody (4°C short-term, -20°C long-term with cryoprotectant) Characterization->Storage End End: Labeled Antibody Ready for Use Storage->End

Caption: Workflow for antibody labeling with succinimidyl esters.

Materials
  • Antibody to be labeled (in an amine-free buffer)

  • Succinimidyl ester-functionalized label (e.g., fluorescent dye)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 with a stabilizing protein (e.g., BSA) and a preservative (e.g., sodium azide)

Procedure
  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into the Reaction Buffer using dialysis or a desalting column.[8][19]

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[22]

  • Prepare the Label Stock Solution:

    • Allow the vial of the succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the label in anhydrous DMSO or DMF.[13] This solution should be prepared immediately before use as NHS esters are moisture-sensitive.[9]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the label stock solution to achieve the desired MCR.

    • While gently stirring or vortexing the antibody solution, add the calculated volume of the label stock solution in a dropwise manner.[8]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]

  • Purify the Conjugate:

    • Immediately after the incubation, purify the labeled antibody from the unreacted, free label. This is crucial for accurate characterization and to prevent background signal in downstream applications.[16]

    • Size-Exclusion Chromatography: This is the most common and efficient method. Equilibrate the column with PBS, pH 7.4, and apply the reaction mixture. The larger antibody conjugate will elute first, followed by the smaller, free label molecules.[18]

    • Dialysis: Alternatively, dialyze the reaction mixture against PBS, pH 7.4, using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10K MWCO). Perform several buffer changes over 12-24 hours.[10]

  • Characterize the Conjugate: Determine the Degree of Labeling (DOL)

    • The DOL is calculated using the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the label (Amax).[8][16]

    • Measure the absorbance of the purified conjugate at 280 nm and Amax using a spectrophotometer.

    • The concentration of the antibody and the label can be calculated using the Beer-Lambert law. A correction factor is often needed to account for the label's absorbance at 280 nm.[8]

    • The DOL is then calculated as the molar ratio of the label to the antibody.[16] The ideal DOL for most applications is between 2 and 10.[16]

    Formula for DOL Calculation:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Label Concentration (M) = Amax / εlabel

    • DOL = Label Concentration / Protein Concentration

    Where:

    • A280 and Amax are the absorbances at 280 nm and the label's maximum absorption wavelength, respectively.

    • CF is the correction factor (A280 of the free label / Amax of the free label).

    • εprotein and εlabel are the molar extinction coefficients of the protein and the label, respectively (for IgG, ε is ~210,000 M-1cm-1).[16]

  • Store the Labeled Antibody:

    • For short-term storage (up to a few months), store the labeled antibody at 4°C, protected from light.[8][23] The addition of a stabilizing agent like 0.1% BSA and a preservative like 0.02% sodium azide is recommended.[1]

    • For long-term storage, aliquot the conjugate into single-use volumes and store at -20°C or -80°C.[24][25] Adding a cryoprotectant like 50% glycerol can prevent damage from freeze-thaw cycles.[26] Avoid using frost-free freezers as they undergo temperature cycling that can degrade the antibody.[23][24] Fluorescently labeled antibodies should ideally not be frozen.[24]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency - Suboptimal pH.[9]- Competing amines in the buffer.[9][19]- Hydrolyzed NHS ester.[9]- Low antibody concentration.[9]- Insufficient MCR.- Verify the pH of the reaction buffer is between 8.0 and 9.0.- Ensure the antibody is in an amine-free buffer.- Use fresh, anhydrous DMSO/DMF and a fresh vial of the NHS ester.- Concentrate the antibody to >1 mg/mL.- Increase the MCR in increments.
Antibody Aggregation/Precipitation - Over-labeling.- Antibody instability at the reaction pH.- Reduce the MCR and/or reaction time.- Perform the reaction at a lower pH or at 4°C.- Ensure the final concentration of organic solvent (DMSO/DMF) is low (<10%).
Loss of Antibody Activity - Labeling of critical lysine residues in the antigen-binding site.- Reduce the MCR.- Consider site-specific labeling technologies that target regions outside the antigen-binding site, such as the Fc region.[7][27]

Conclusion

The stoichiometric labeling of antibodies with succinimidyl esters is a powerful and versatile technique. By understanding the underlying chemistry and carefully controlling the key reaction parameters—pH, molar coupling ratio, and antibody concentration—researchers can consistently produce high-quality antibody conjugates with a desired degree of labeling. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing your specific antibody labeling workflows, ensuring the generation of reliable reagents for a multitude of research and diagnostic applications.

References

  • Abberior Instruments. NHS ester protocol for labeling proteins. [Link]

  • Nath, N., et al. (2015). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Journal of Visualized Experiments. [Link]

  • YouDoBio. Fluorescent Dyes | Amine Reactive Labels. [Link]

  • Vashist, S. K., & Luong, J. H. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13439-13447. [Link]

  • Chen, Y., et al. (2021). Current approaches for the purification of antibody-drug conjugates. Biotechnology Journal, 16(11), e2100100. [Link]

  • BenchSci. (2025, August 28). How to Ensure Antibody Stability During Long-Term Storage. [Link]

  • Labtag. (2023, October 5). 3 Tips for Storing Antibodies. [Link]

  • FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. [Link]

  • Smith, A. M., et al. (2011). Fluorescent labeled antibodies: balancing functionality and degree of labeling. Bioconjugate chemistry, 22(1), 50–59. [Link]

  • Vashist, S. K., & Luong, J. H. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir, 30(44), 13439-13447. [Link]

  • Promega Connections. (2015, September 21). Purify and Conjugate Antibodies in a Single Workflow. [Link]

  • ResearchGate. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Request PDF. [Link]

  • Innova Biosciences. Antibody Purification Guide. [Link]

  • Lazar, A. C., et al. (2005). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 1(6), 539-548. [Link]

  • Vashist, S. K., & Luong, J. H. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13439-13447. [Link]

  • Dempsey, D. R., et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in enzymology, 607, 33-53. [Link]

  • Molecular Devices. Optimizing the labeling of proteins. [Link]

  • Singh, S., et al. (2018). Comparative study of the three different fluorophore antibody conjugation strategies. Bioconjugate Chemistry, 29(5), 1545-1553. [Link]

  • Kos-Braun, I. C., et al. (2017). A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry. Bioconjugate chemistry, 28(6), 1641–1648. [Link]

  • Wang, Y., et al. (2018). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Analytical biochemistry, 548, 8-13. [Link]

  • Cedarlane. GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. [Link]

  • Menger, F. M., & Smith, J. H. (1972). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society, 94(11), 3824-3829. [Link]

  • ResearchGate. (2013, January 9). How can we assess the optimal concentration of EDC and NHS for conjugation reaction?. [Link]

Sources

Application Notes and Protocols for HPLC Purification of Radioiodinated Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Radioimmunoconjugates

Radioiodinated antibodies are pivotal tools in both diagnostic imaging and targeted radiotherapy. The conjugation of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to a monoclonal antibody (mAb) allows for the specific delivery of radiation to target cells, such as cancerous tissues. However, the efficacy and safety of these radioimmunoconjugates are fundamentally dependent on their purity. The presence of unreacted free radioiodine, aggregated or fragmented antibodies, and other process-related impurities can lead to off-target radiation exposure, reduced imaging contrast, and diminished therapeutic efficacy.[1][2]

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification and quality control of radioiodinated antibodies.[3][4] Its high resolution, reproducibility, and adaptability make it an indispensable tool for ensuring that only the desired, biologically active radiolabeled antibody is administered. This document provides detailed application notes and protocols for the purification of radioiodinated antibodies using the most common HPLC modes: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase (RP) HPLC.

Size Exclusion Chromatography (SEC): Separation by Size and Shape

Principle of a SEC Separation

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume.[5][6] The stationary phase consists of porous particles. Larger molecules, such as intact antibody monomers, are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules, like free radioiodine and antibody fragments, can enter the pores, leading to a longer retention time and later elution.[5] This gentle, non-denaturing technique is ideal for separating aggregates and fragments from the monomeric radioiodinated antibody.[5][7][8]

Applications in Radioiodinated Antibody Purification:

  • Removal of Aggregates: Aggregated antibodies can have altered pharmacokinetic properties and may induce immunogenic responses. SEC effectively separates these high-molecular-weight species from the desired monomer.

  • Separation of Antibody Fragments: The radiolabeling process can sometimes lead to antibody fragmentation. SEC can efficiently remove these smaller impurities.

  • Desalting and Buffer Exchange: SEC is an excellent method for removing excess salts and unreacted labeling reagents from the antibody preparation.[7][8]

Workflow for SEC Purification of a Radioiodinated Antibody

SEC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Collection cluster_analysis Post-Purification Analysis start Crude Radioiodinated Antibody Mixture filter Filter sample (0.22 µm) start->filter hplc_system Equilibrate SEC Column with Mobile Phase filter->hplc_system inject Inject Filtered Sample hplc_system->inject separation Isocratic Elution inject->separation uv_detector UV Detector (280 nm) separation->uv_detector radio_detector Radio-HPLC Detector (e.g., NaI) uv_detector->radio_detector fraction_collection Collect Fractions (Monomer Peak) radio_detector->fraction_collection qc Quality Control of Collected Fractions fraction_collection->qc

Caption: Workflow for SEC purification of radioiodinated antibodies.

Detailed Protocol for SEC Purification

1. Materials and Reagents:

  • SEC Column: e.g., TSKgel G3000SWxl (Tosoh Bioscience) or equivalent, with a pore size suitable for separating proteins in the 10-500 kDa range.
  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another physiological buffer. The mobile phase should be filtered (0.22 µm) and degassed.
  • HPLC System: A biocompatible HPLC system equipped with a pump, autosampler, column oven, UV detector, and a radio-HPLC detector.[9][10][11][12]
  • Sample: Crude radioiodinated antibody mixture, filtered through a 0.22 µm syringe filter.

2. HPLC Method Parameters:

ParameterRecommended ValueRationale
Flow Rate 0.5 - 1.0 mL/minEnsures gentle separation and minimizes shear stress on the antibody.
Column Temperature Ambient (20-25 °C)Avoids potential denaturation or aggregation of the antibody.
Mobile Phase Isocratic PBS, pH 7.4Maintains the native conformation of the antibody.[13]
UV Detection 280 nmStandard wavelength for protein detection.
Radio-Detector NaI scintillation detectorHigh sensitivity for gamma-emitting isotopes like ¹²⁵I and ¹³¹I.[10]
Injection Volume 20 - 100 µLDependent on column dimensions and sample concentration.

3. Procedure:

  • Equilibrate the SEC column with the mobile phase at the desired flow rate until a stable baseline is achieved on both the UV and radio-detectors. This may take 30-60 minutes.
  • Inject the filtered, crude radioiodinated antibody sample.
  • Monitor the chromatogram. The first major peak in both the UV and radioactivity channels should correspond to aggregated antibody (if present). The second, typically largest, peak corresponds to the monomeric radioiodinated antibody. Subsequent smaller peaks represent antibody fragments and free radioiodine.
  • Collect fractions corresponding to the monomeric antibody peak based on the detector signals.
  • Perform quality control on the collected fractions to determine radiochemical purity and integrity.

Ion Exchange Chromatography (IEX): Harnessing Charge Differences

Principle of an IEX Separation

Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge.[14][15] The stationary phase consists of a matrix with covalently linked charged functional groups. In cation exchange chromatography (CEX), the stationary phase is negatively charged and binds positively charged molecules. Conversely, in anion exchange chromatography (AEX), the stationary phase is positively charged and binds negatively charged molecules.[16] Elution is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase.[3][17]

Applications in Radioiodinated Antibody Purification:

  • Separation of Charge Variants: Antibodies can exhibit charge heterogeneity due to post-translational modifications. IEX is a powerful tool for separating these variants.

  • Removal of Process-Related Impurities: IEX can effectively remove impurities from the cell culture and labeling process that have different charge properties than the target antibody.[16]

  • Polishing Step: IEX is often used as a polishing step after an initial purification method like Protein A affinity chromatography to achieve high purity.[16]

Workflow for IEX Purification of a Radioiodinated Antibody

IEX_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Collection cluster_analysis Post-Purification Analysis start Radioiodinated Antibody (Post-SEC or Affinity) buffer_exchange Buffer Exchange into Low Ionic Strength Buffer start->buffer_exchange hplc_system Equilibrate IEX Column buffer_exchange->hplc_system inject Load Sample hplc_system->inject wash Wash Unbound Material inject->wash elute Gradient Elution (Increasing Salt) wash->elute uv_detector UV Detector (280 nm) elute->uv_detector radio_detector Radio-HPLC Detector uv_detector->radio_detector conductivity Conductivity Monitor radio_detector->conductivity fraction_collection Collect Fractions (Main Peak) conductivity->fraction_collection qc Quality Control fraction_collection->qc

Caption: Workflow for IEX purification of radioiodinated antibodies.

Detailed Protocol for IEX Purification (Cation Exchange Example)

1. Materials and Reagents:

  • CEX Column: e.g., ProPac WCX-10 (Thermo Fisher Scientific) or equivalent.
  • Mobile Phase A (Binding Buffer): 20 mM MES, pH 6.0 (or a buffer with a pH below the antibody's isoelectric point, pI).
  • Mobile Phase B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.0.
  • HPLC System: As described for SEC, with the addition of a gradient-capable pump and a conductivity monitor.
  • Sample: Radioiodinated antibody that has undergone buffer exchange into Mobile Phase A.

2. HPLC Method Parameters:

ParameterRecommended ValueRationale
Flow Rate 1.0 mL/minStandard flow rate for analytical IEX columns.
Column Temperature AmbientTypically sufficient for IEX separations.
Gradient 0-100% B over 30 minA linear gradient allows for the separation of charge variants.
UV Detection 280 nmFor protein detection.
Radio-Detector NaI scintillation detectorFor detection of the radioiodine signal.
Conductivity Monitor In-lineTo monitor the salt gradient during elution.

3. Procedure:

  • Equilibrate the CEX column with Mobile Phase A until the pH and conductivity of the eluent are stable.
  • Load the buffer-exchanged radioiodinated antibody sample onto the column.
  • Wash the column with Mobile Phase A to remove any unbound impurities.
  • Apply a linear gradient of increasing salt concentration (0-100% Mobile Phase B) to elute the bound antibody. The main radioiodinated antibody peak should elute as the salt concentration increases.
  • Collect fractions across the main peak detected by both UV and radioactivity monitors.
  • After elution, regenerate the column with high salt buffer and then re-equilibrate with Mobile Phase A for the next run.
  • Analyze the collected fractions for purity and activity.

Reversed-Phase HPLC (RP-HPLC): Separation by Hydrophobicity

Principle of an RP-HPLC Separation

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[18][19][20] The stationary phase is non-polar (e.g., C4, C8, or C18 alkyl chains), and the mobile phase is polar. Molecules are eluted by a gradient of increasing organic solvent (e.g., acetonitrile or isopropanol), which disrupts the hydrophobic interactions between the analyte and the stationary phase.[21] More hydrophobic molecules are retained longer and elute at higher organic solvent concentrations.[18]

Applications in Radioiodinated Antibody Purification:

  • High-Resolution Analysis: RP-HPLC offers excellent resolution for separating closely related antibody variants.[22]

  • Purity Assessment: It is a powerful tool for assessing the purity of the final product and detecting hydrophobic impurities.

  • Potential for Denaturation: It's important to note that the organic solvents and acidic pH often used in RP-HPLC can be denaturing to antibodies.[20] Therefore, it is more commonly used for analytical purposes rather than for purifying the final, active product. However, for some applications, it can be a viable purification method.[23]

Workflow for RP-HPLC Analysis of a Radioiodinated Antibody

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection cluster_analysis Data Analysis start Purified Radioiodinated Antibody dilute Dilute in Mobile Phase A start->dilute hplc_system Equilibrate RP Column dilute->hplc_system inject Inject Sample hplc_system->inject gradient Gradient Elution (Increasing Organic) inject->gradient uv_detector UV Detector (214 nm) gradient->uv_detector radio_detector Radio-HPLC Detector uv_detector->radio_detector analysis Analyze Chromatogram for Purity radio_detector->analysis

Caption: Workflow for RP-HPLC analysis of radioiodinated antibodies.

Detailed Protocol for RP-HPLC Analysis

1. Materials and Reagents:

  • RP-HPLC Column: A wide-pore (e.g., 300 Å) C4 or C8 column is often suitable for proteins.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • HPLC System: As previously described, capable of handling organic solvents and acidic conditions.
  • Sample: Purified radioiodinated antibody, diluted in Mobile Phase A.

2. HPLC Method Parameters:

ParameterRecommended ValueRationale
Flow Rate 0.8 - 1.2 mL/minStandard analytical flow rate.
Column Temperature 60-80 °CHigher temperatures can improve peak shape and recovery for large proteins.[20]
Gradient 20-60% B over 20-30 minA shallow gradient is often required for good resolution of protein variants.
UV Detection 214 nmMore sensitive for peptide bonds than 280 nm.
Radio-Detector NaI scintillation detectorFor radioactivity detection.

3. Procedure:

  • Equilibrate the RP-HPLC column with the starting mobile phase composition (e.g., 20% B) until a stable baseline is achieved.
  • Inject the diluted sample.
  • Run the gradient elution program.
  • Monitor the UV and radioactivity chromatograms to assess the purity of the radioiodinated antibody.
  • If used for purification, collect the main peak and rapidly neutralize and buffer-exchange to preserve activity.

Quality Control and Method Validation

The purification of a radioiodinated antibody is incomplete without rigorous quality control. The final product must be assessed for radiochemical purity, integrity, and biological activity. HPLC is a central component of this quality control.[24][25][26][27]

Key Quality Control Parameters:

  • Radiochemical Purity: The percentage of the total radioactivity that is associated with the desired antibody form. This is determined by integrating the peak areas in the radio-chromatogram.

  • Identity: The retention time of the main peak should match that of a well-characterized reference standard.

  • Integrity: SEC-HPLC is used to confirm the absence of aggregates and fragments.

  • Specific Activity: The amount of radioactivity per unit mass of antibody.

For clinical applications, the HPLC methods themselves must be validated according to regulatory guidelines (e.g., ICH, EANM).[25][26][28][29] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.[25][29]

Conclusion

The selection of the appropriate HPLC purification method for a radioiodinated antibody depends on the specific impurities that need to be removed and the scale of the purification. SEC is a robust method for removing aggregates and free radioiodine, while IEX provides high-resolution separation of charge variants. RP-HPLC is a powerful analytical tool for purity assessment. Often, a combination of these techniques is employed to achieve the high level of purity required for clinical and research applications. By understanding the principles behind each method and carefully optimizing the experimental parameters, researchers can ensure the production of high-quality, safe, and effective radioiodinated antibodies.

References

  • evitria. Exploring Antibody Purification Methods for mAbs and IgGs. (2023-08-01). [Link]

  • Mabion. Ion Exchange Chromatography in Monoclonal Antibodies Purification. [Link]

  • Gammadata. Radio HPLC detectors. [Link]

  • Purification of monoclonal antibodies using high performance liquid chromatography (HPLC). PubMed. [Link]

  • Ion exchange chromatography of monoclonal antibodies: Effect of resin ligand density on dynamic binding capacity. PMC. [Link]

  • Berthold Technologies GmbH & Co.KG. Radio HPLC Detectors. [Link]

  • LabLogic. Flow-RAM radio-HPLC Detector. [Link]

  • Berthold Technologies GmbH & Co.KG. Radio HPLC Detectors. [Link]

  • Elysia-Raytest. Radio-HPLC. [Link]

  • Rapid miniaturized chromatography for 111In labeled monoclonal antibodies: comparison to size exclusion high performance liquid chromatography. PubMed. [Link]

  • Development, validation and implementation of radio-HPLC methods for the P2X7-receptor-targeted [11C]GSK1482160 radiopharmaceutical. PubMed. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. ResearchGate. [Link]

  • Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. PubMed. [Link]

  • Method Development Considerations for Intact Monoclonal Antibody Analysis Using UHPLC Instrumentation. LCGC International. (2022-07-08). [Link]

  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. PMC. [Link]

  • Waters Corporation. Improving the Recovery of Intact Antibodies from Reversed-Phase Separations Using a BioResolve RP mAb Polyphenyl Column. [Link]

  • Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. PubMed. [Link]

  • Characterization of antibody variants during process development: The tale of incomplete processing of N-terminal secretion peptide. PMC. [Link]

  • Purification of Labeled Antibodies Using Size-Exclusion Chromatography. PubMed. [Link]

  • Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Request PDF. [Link]

  • Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments. [Link]

  • Analytical control and purification of radiopharmaceuticals. CERN Indico. (2018-06-05). [Link]

  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. PMC. [Link]

  • Creative Biolabs. Size Exclusion Chromatography (SEC) for Antibody Aggregation Analysis. [Link]

  • Separation of Monoclonal Antibodies by Analytical Size Exclusion Chromatography. [Link]

  • HPLC for Characterization and Quality Control of Therapeutic Monoclonal Antibodies. [Link]

  • New HPLC Techniques for Proteomics Analysis: A Short Overview of Latest Developments. [Link]

  • HPLC for Characterization and Quality Control of Therapeutic Monoclonal Antibodies. [Link]

  • MtoZ Biolabs. HPLC Method for Protein Analysis. [Link]

  • HPLC for Peptides and Proteins: Principles, Methods and Applications. [Link]

  • Antibody Labeling with Radioiodine and Radiometals. PMC - NIH. [Link]

  • Quality control of PET radiopharmaceuticals using HPLC with electrochemical detection. [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of succinimidyl 3-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Succinimidyl 3-iodo-4-methoxybenzoate (SIMB) .

This content is structured to address the critical instability of the N-hydroxysuccinimide (NHS) ester moiety, which is the primary cause of experimental failure with this reagent.

Status: Active | Reagent: Succinimidyl 3-iodo-4-methoxybenzoate | Criticality: High (Moisture Sensitive)

Core Mechanism: The Hydrolysis vs. Aminolysis Race

To prevent hydrolysis, you must understand the competition occurring in your reaction vessel. SIMB is designed to react with primary amines (e.g., Lysine residues on antibodies) to form a stable amide bond. However, water competes for the same reactive site.

  • The Challenge: The 4-methoxy group is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to the unsubstituted analogue (SIB). While this theoretically increases chemical stability, the NHS ester remains highly susceptible to base-catalyzed hydrolysis.

  • The Reality: In aqueous buffers at pH > 8.0, the half-life of the NHS ester drops to minutes.[1] If the reagent hydrolyzes before it encounters a protein amine, your labeling efficiency drops to near zero.

Pathway Visualization

The following diagram illustrates the kinetic competition you must manage.

SIMB_Pathways SIMB SIMB Reagent (Active NHS Ester) Acid 3-iodo-4-methoxybenzoic acid (Inactive Byproduct) SIMB->Acid Fast at pH > 8.5 Conjugate Stable Amide Conjugate (Desired Product) SIMB->Conjugate Desired Path NHS NHS Leaving Group SIMB->NHS Released Water H₂O / OH⁻ (Hydrolysis) Water->SIMB Amine Protein-NH₂ (Aminolysis) Amine->SIMB

Figure 1: Kinetic competition between productive conjugation (green) and destructive hydrolysis (red).

Storage & Handling Protocols (The "Zero-Water" System)

Most hydrolysis occurs before the experiment begins due to improper storage. Follow this self-validating storage protocol.

A. Long-Term Storage
ParameterRequirementScientific Rationale
Temperature -20°C or -80°CArrhenius equation dictates that lower T slows spontaneous hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen)Displaces humid air. Oxygen is less of a concern than moisture.
Container Desiccator with IndicatorSilica gel changes color when moisture breaches the seal, alerting you to failure.
Form Lyophilized PowderNever store SIMB as a liquid stock solution.
B. The "Anhydrous Stock" Protocol

Do not dissolve SIMB until you are 30 seconds away from adding it to your protein.

  • Equilibration: Remove the vial from the freezer and let it warm to room temperature (approx. 20-30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the powder, instantly initiating hydrolysis.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Validation: Buy "septum-sealed" anhydrous bottles. If using a standard bottle, add 3Å molecular sieves to the solvent 24 hours prior.

  • Dissolution: Calculate the exact volume needed for a 10–20 mM stock. Add solvent and vortex for 10 seconds.[2]

  • Immediate Use: Pipette immediately into the protein reaction. Discard any unused stock. Do not refreeze.

Reaction Optimization (The "Goldilocks" pH)

You must balance the reactivity of the amine (needs high pH to be deprotonated) against the stability of the ester (needs low pH to survive).[3]

  • Optimal pH Window: 8.0 – 8.5[3][4]

  • Buffer Incompatibility: NEVER use Tris, Glycine, or any buffer with primary amines. They will react with SIMB and consume it. Use Borate, Carbonate, or HEPES.

Reaction Workflow

Workflow Start Start: Equilibrate SIMB to RT Dissolve Dissolve in Anhydrous DMSO Start->Dissolve < 1 min Mix Add to Protein Buffer (pH 8.5) (Borate/Carbonate) Dissolve->Mix Immediate Incubate Incubate 15-30 mins @ RT Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Stop Reaction Purify Purify (Sephadex/Dialysis) Quench->Purify

Figure 2: Step-by-step workflow to minimize hydrolysis exposure time.

Troubleshooting & Diagnostics

Symptom: Low Labeling Efficiency (< 20%)

Potential CauseDiagnostic QuestionCorrective Action
Hydrolysis of Stock Did you use "old" DMSO or store the stock?Use fresh anhydrous DMSO from a new ampoule. Discard unused stock.
Moisture Contamination Did you open the cold vial immediately?Allow 30 mins for temperature equilibration before opening the desiccator.
Buffer Interference Is your protein in Tris or Glycine?Dialyze protein into PBS or Borate (pH 8.5) before reaction.
Low Protein Concentration Is protein conc. < 1 mg/mL?Hydrolysis outcompetes aminolysis at low concentrations.[] Concentrate protein to 2-5 mg/mL.

Frequently Asked Questions (FAQ)

Q: Can I store the SIMB stock solution in DMSO at -20°C? A: No. Even "anhydrous" DMSO is hygroscopic and will absorb moisture from the air over time. At -20°C, hydrolysis slows but does not stop. The freeze-thaw cycle also introduces condensation. Always prepare fresh.

Q: Why use SIMB instead of the standard SIB (Succinimidyl 3-iodobenzoate)? A: The 4-methoxy group provides electronic stabilization to the iodine-carbon bond, reducing in vivo deiodination (loss of the radioactive label) compared to SIB. However, this does not significantly protect the NHS ester from hydrolysis on the shelf [1, 2].

Q: My reaction turned cloudy. What happened? A: This is likely a solubility issue. The hydrolyzed byproduct (3-iodo-4-methoxybenzoic acid) is less soluble than the ester. If you see immediate precipitation, your SIMB may have hydrolyzed in the DMSO before addition, or the percentage of organic solvent in your aqueous buffer is too low to keep the benzoate in solution.

Q: What is the half-life of the SIMB NHS ester? A: While specific kinetics for SIMB vary by buffer, general NHS ester half-lives are:

  • pH 7.0: ~4–5 hours[2][3][4][6][7]

  • pH 8.0: ~1 hour[2][4]

  • pH 8.6: ~10 minutes[2][3][4][6][7]

  • Takeaway: At the optimal coupling pH of 8.5, you have a very narrow window of activity [3].

References

  • Vaidyanathan, G., & Zalutsky, M. R. (1990).[8] Radioiodination of antibodies via N-succinimidyl 2,4-dimethoxy-3-(trialkylstannyl)benzoates.[8] Bioconjugate Chemistry, 1(6), 387–393.[8] [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2006).[9] Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins.[9][10][11] Nature Protocols, 1(2), 707–713.[9] [Link][9]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[1] Chapter 3: Zero-Length Crosslinkers. [Link]

Sources

Reducing aggregation during radiolabeling of hydrophobic proteins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Aggregation During Radiolabeling of Hydrophobic Proteins Role: Senior Application Scientist Status: Active Support Session

Introduction

Welcome to the technical support center. If you are reading this, you are likely dealing with a hydrophobic protein (e.g., monoclonal antibody, membrane protein, or peptide) that precipitates or forms soluble aggregates immediately upon radiolabeling.

This guide moves beyond basic protocols to address the causality of aggregation —specifically the conflict between the oxidizing/conjugating chemistry required for labeling and the thermodynamic instability of hydrophobic domains.

Module 1: Pre-Labeling Triage

Before adding a single microcurie of activity, you must validate the protein's stability in the labeling buffer. Most failures occur because the protein was already on the verge of aggregation before the reaction started.

The "Buffer Mismatch" Check

Hydrophobic proteins often rely on specific salts or detergents to remain soluble. Standard labeling buffers (e.g., PBS, Borate pH 8.5) often lack these stabilizers.

Protocol: The Mock Labeling Run

  • Aliquot: Take 10 µL of your protein.

  • Dilute: Add it to the exact volume and composition of your intended labeling buffer (minus the isotope).

  • Incubate: Hold at the intended reaction temperature (e.g., 37°C or RT) for the intended duration.

  • Analyze: Measure using Dynamic Light Scattering (DLS) or HPLC-SEC.

    • Pass: Monodisperse peak (>95%).

    • Fail: Polydispersity Index (PDI) > 0.2 or appearance of high molecular weight (HMW) shoulder.

Strategic Detergent Selection

If the mock run fails, you must introduce a radiolabeling-compatible detergent.

  • Avoid: Triton X-100 (absorbs UV, interferes with Iodination), SDS (denatures).

  • Recommended:

DetergentCMC (mM)Application Notes
n-Dodecyl-β-D-Maltoside (DDM) 0.17Gold Standard for membrane proteins. Low CMC means it stays bound during dilution.
Tween-80 (Polysorbate 80) 0.012Excellent for antibodies. Stabilizes against interfacial stress (air-water interface).
CHAPS 8.0Zwitterionic. Good for maintaining charge, but high CMC requires high concentration.

Module 2: Troubleshooting Iodination (I-125 / I-131)

The Problem: Iodination requires oxidation (converting I⁻ to I⁺). Oxidizing agents (Chloramine-T) can oxidize Cysteine (disulfide scrambling) and Methionine residues, causing immediate unfolding and cross-linking.

Mechanism of Failure
  • Oxidative Stress: The oxidant attacks surface Methionines, increasing hydrophobicity.

  • Tyrosine Modification: Adding iodine atoms to Tyrosine increases the lipophilicity of the residue (pKa shift), altering local solubility.

The Solution: Solid-Phase Labeling (Iodogen)

Do not use Chloramine-T for hydrophobic proteins. Use the Iodogen method (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated on tubes. This limits the protein's exposure to the oxidant to the surface of the tube, rather than a liquid-phase attack.

Step-by-Step Protocol: Low-Aggregation Iodogen Method

  • Coat Tube: Dissolve Iodogen in chloroform; evaporate in a glass tube to create a thin film. Rinse with buffer to remove loose flakes.

  • Pre-wetting: Add 50 µL of labeling buffer containing 0.05% Tween-80 to the tube.

  • Activation: Add Na[125]I to the tube. Incubate 5 min to generate reactive iodine species.

  • Addition: Add the protein (in Tween-containing buffer) to the activated tube.

  • Reaction: Incubate 10–15 mins.

  • Termination: Remove the liquid from the tube (leaving the oxidant stuck to the wall) and transfer to a tube containing Tyrosine (scavenger).

Workflow Visualization: Iodination Decision Tree

IodinationWorkflow Start Start: Iodination Planned CheckMet Does protein have surface Methionines? Start->CheckMet MethodChoice Select Oxidant CheckMet->MethodChoice Yes/Unknown Chloramine Chloramine-T (High Aggregation Risk) MethodChoice->Chloramine Avoid Iodogen Iodogen (Solid Phase) (Moderate Risk) MethodChoice->Iodogen Standard LPO Lactoperoxidase (Enzymatic/Mild) MethodChoice->LPO Ultra-Sensitive AggCheck Check Aggregation (HPLC-SEC) Iodogen->AggCheck ResultGood Proceed to Purification AggCheck->ResultGood Monodisperse ResultBad Troubleshoot AggCheck->ResultBad HMW Peak Detected Fix1 Add 0.1% Tween-80 to Reaction Buffer ResultBad->Fix1 Fix2 Reduce Reaction Time (Limit Oxidation) ResultBad->Fix2 Fix1->Iodogen

Caption: Decision logic for selecting iodination methods to minimize oxidative aggregation.

Module 3: Troubleshooting Metal Chelation (Lu-177 / In-111)

The Problem: Conjugating a chelator (e.g., DOTA, DTPA, NOTA) to Lysine residues removes a positive charge. If you attach 5–10 chelators to a hydrophobic protein, you drastically alter its Isoelectric Point (pI) and solubility profile.

The "Aggregation Trap" in Conjugation
  • Over-conjugation: Targeting too many Lysines creates a "greasy" surface if the linker is hydrophobic (e.g., some bifunctional chelators with aromatic linkers).

  • Cross-linking: Using homobifunctional linkers (e.g., glutaraldehyde) instead of heterobifunctional ones.

Protocol: Controlled Conjugation

  • Stoichiometry: Do not use a 50:1 chelator-to-protein excess unless necessary. Titrate down to 10:1 or 5:1 to achieve an average of 1–2 chelators per protein molecule.

  • Buffer: Maintain high ionic strength (0.15 M NaCl) during conjugation to shield hydrophobic patches.

  • Temperature: Conjugate at 4°C overnight rather than 37°C for 1 hour. Slower kinetics favor correct folding over aggregation.

Diagram: The Chelation Aggregation Pathway

ChelationTrap Native Native Protein (Hydrophobic Core) Lysine Surface Lysines (+) Native->Lysine Conjugation Conjugation Event Lysine->Conjugation Chelator Activated Chelator (DOTA-NHS) Chelator->Conjugation Modified Modified Protein (Loss of + Charge) Conjugation->Modified Unfolding Partial Unfolding Modified->Unfolding pI Shift / Charge Loss Aggregate Irreversible Aggregate Unfolding->Aggregate Hydrophobic Collapse

Caption: Mechanism showing how lysine conjugation leads to charge loss and subsequent hydrophobic collapse.

Module 4: Post-Labeling Purification & Formulation

Many researchers successfully label their protein, only to have it aggregate on the purification column.

Size Exclusion Chromatography (SEC) Hazards
  • The Dilution Effect: SEC dilutes the sample. If your protein stability is concentration-dependent (e.g., dimers requiring a certain concentration), it may dissociate and then aggregate.

  • Matrix Interaction: Hydrophobic proteins stick to Sephadex/Sepharose.

Solution: The "Chaser" Buffer Pre-equilibrate your SEC column (PD-10 or Superdex) with a buffer containing:

  • Carrier Protein: 0.1% BSA or HSA (acts as a surface blocker for the column resin). Note: Only add BSA AFTER labeling is complete.

  • Stabilizer: 50 mM Arginine + 50 mM Glutamate. This amino acid mixture is proven to suppress aggregation by masking hydrophobic patches [1].[1]

Frequently Asked Questions (FAQ)

Q: My protein precipitates immediately when I add the radioactive iodine. Why? A: This is likely "Shock Aggregation" caused by the pH of the isotope solution. Na[125]I is often shipped in NaOH (pH 10–11) to prevent volatility. If you add this directly to a small volume of protein, the local pH spikes, causing denaturation.

  • Fix: Neutralize the Na[125]I with a buffer (e.g., 0.5 M Phosphate pH 7.4) before adding it to the protein.[2]

Q: Can I use DMSO to dissolve my chelator? A: Yes, but keep the final DMSO concentration < 2% (v/v). High organic solvent concentrations strip the hydration shell off the protein, exposing the hydrophobic core.

Q: How do I remove aggregates after labeling? A: Do not rely on spin filters (Amicon), as aggregates clog the membrane. Use HPLC-SEC or a gravity-flow gel filtration column. Collect only the monomeric fraction. If the yield is low, do not try to "redissolve" the aggregates; they are likely covalently cross-linked or irreversibly misfolded.

Q: Should I add BSA before or after labeling? A: ALWAYS AFTER. If you add BSA before, the isotope will label the BSA (which is usually in high excess) instead of your target protein.

References

  • Golovanov, A. P., et al. (2004).[3] "A simple method for improving protein solubility and long-term stability." Journal of the American Chemical Society. Link

  • Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on conjugation chemistry and preventing aggregation). Link

  • Pyszyi, B., et al. (2025). "Protein aggregation and degradation during iodine labeling and its consequences for protein adsorption to biomaterials." Journal of Nuclear Medicine / PubMed. Link

  • Bondos, S. E., & Bicknell, A. (2003). "Detection and prevention of protein aggregation before, during, and after purification."[5] Analytical Biochemistry. Link

  • Otzen, D. E. (2011). "Protein-surfactant interactions: a tale of many states." Biochimica et Biophysica Acta. Link

Sources

Technical Support Center: Buffer Selection for Succinimidyl Ester Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing your succinimidyl ester (NHS ester) conjugation chemistry. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting advice needed to ensure robust and reproducible results. Here, we will explore the critical role of buffer selection, delve into effective alternatives to borate, and address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is buffer selection so critical for succinimidyl ester (NHS) reactions?

The success of an NHS ester reaction hinges on a delicate balance between two competing chemical reactions: the desired aminolysis and the undesirable hydrolysis.[1]

  • Aminolysis: The intended reaction where a primary amine (-NH₂) from your biomolecule (e.g., the epsilon-amino group of a lysine residue) attacks the NHS ester, forming a stable, covalent amide bond.[1][2] This reaction is dependent on the amine being in its unprotonated, nucleophilic state.[1][3]

  • Hydrolysis: A competing reaction where water molecules attack the NHS ester, cleaving it into an inactive carboxylic acid and releasing N-hydroxysuccinimde.[4][5] This permanently inactivates the labeling reagent.

The reaction buffer's pH and composition are the most critical factors governing the rates of these two reactions.[1][6] An optimal buffer maximizes the rate of aminolysis while minimizing hydrolysis to ensure the highest possible conjugation efficiency.[1]

Q2: Borate buffers are often mentioned. Are there reasons to avoid them?

While borate buffers can maintain a stable alkaline pH, they are not universally suitable. Borate is known to form complexes with molecules containing cis-diols, such as the ribose groups in RNA or certain carbohydrates and glycoproteins.[7] If your biomolecule of interest contains such structures, using a borate buffer can lead to unintended interactions and potential interference with the molecule's structure and function.

Q3: What are the most common and effective amine-free alternatives to borate buffer?

Several excellent amine-free buffers are widely used for NHS ester reactions. The most common and reliable alternatives include:

  • Phosphate-Buffered Saline (PBS) / Sodium Phosphate Buffer : A physiologically relevant buffer that is a good choice for proteins sensitive to higher pH.[][9]

  • Sodium Bicarbonate / Carbonate Buffer : A very common and effective buffer for providing the optimal alkaline pH needed for efficient labeling.[1][9][10][11]

  • HEPES Buffer : A zwitterionic ("Good's") buffer that offers strong buffering capacity in the physiological pH range and is generally inert in bioconjugation reactions.[6][12][13]

Q4: What is the optimal pH for an NHS ester reaction, and why?

The optimal pH range for NHS ester conjugation is typically between pH 7.2 and 8.5 .[2][6] A slightly alkaline pH of 8.0-8.5 is often recommended as the sweet spot.[10][14]

This is a balancing act:

  • Below pH 7.2 : Most primary amines on the target molecule are protonated (-NH₃⁺), making them non-nucleophilic and unavailable to react with the NHS ester.[1][3]

  • Above pH 8.5 : The rate of NHS ester hydrolysis increases dramatically.[6][12][15] The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6-9.0, meaning the labeling reagent is destroyed before it can effectively react with the target molecule.[6][12][16][17]

Q5: Which buffers and substances must I absolutely avoid in my reaction?

It is critical to use amine-free buffers.[18][19] Any buffer or additive containing a primary amine will compete with your target biomolecule for reaction with the NHS ester, drastically reducing your conjugation efficiency.[4][12]

Substances to Avoid in Your Reaction Buffer:

Interfering SubstanceChemical NameReason for Interference
Tris tris(hydroxymethyl)aminomethaneContains primary amines that will react with the NHS ester.[6][9][17]
Glycine Aminoacetic acidContains a primary amine and is often used specifically to quench NHS ester reactions.[6][18]
Ammonium Salts e.g., Ammonium SulfateAmmonium ions can react with the NHS ester.[9]
Sodium Azide NaN₃While very low concentrations (<3 mM) may be tolerated, higher concentrations interfere with the reaction.[6][9][12]

If your protein of interest is stored in a buffer containing these substances, a buffer exchange step via dialysis or a desalting column is mandatory before starting the conjugation.[18][20]

Troubleshooting & Optimization Guide

Problem: My conjugation yield is very low, resulting in a poor Degree of Labeling (DOL).

Low labeling efficiency is the most common issue. A systematic approach can quickly identify the cause.

Possible Cause 1: Suboptimal Reaction pH

The reaction pH is the single most important factor.[10] Even small deviations can significantly impact results.

  • Troubleshooting Steps:

    • Verify pH: Always measure the pH of your final protein-buffer solution after the protein has been added, as the protein itself can slightly alter the pH. Use a calibrated pH meter.

    • Adjust if Necessary: If the pH is below 7.5, the reaction will be slow. If it is above 8.5, hydrolysis will dominate. Adjust to the optimal 8.0-8.5 range for most applications.[10][14]

Possible Cause 2: NHS Ester Hydrolysis

Your labeling reagent is being inactivated by water before it can react with your protein. This is a direct consequence of pH and time.

  • Troubleshooting Steps:

    • Prepare Reagents Fresh: Always dissolve the NHS ester in an anhydrous (dry) solvent like DMSO or DMF immediately before use.[5][18] Do not prepare stock solutions in aqueous buffers for storage.[18]

    • Control Reaction Time: At pH 8.0-8.5, the reaction is often complete within 30-60 minutes at room temperature.[18] Extending the time unnecessarily, especially at higher pH, only allows for more hydrolysis.

    • Consider Temperature: Performing the reaction at 4°C can increase the stability of the NHS ester and may be beneficial for sensitive proteins, but will require a longer incubation time (e.g., 2 hours to overnight).[6]

Data Table: The Critical Impact of pH on NHS Ester Stability

The half-life (t½) is the time it takes for 50% of the reactive NHS ester to be hydrolyzed. As pH increases, the half-life plummets.

pHTemperatureApproximate Half-Life of NHS EsterReference(s)
7.00°C4-5 hours[6][12]
8.025°C~1 hour[17]
8.64°C10 minutes[6][12]
9.025°CMinutes[16]
Possible Cause 3: Inactive NHS Ester Reagent

The NHS ester is sensitive to moisture and can lose reactivity even in its solid, powdered form if not stored correctly.[14][18]

  • Troubleshooting Steps:

    • Proper Storage: Store NHS ester reagents at -20°C, protected from light, and with a desiccant to keep them dry.[15][18]

    • Warm to Room Temperature Before Opening: To prevent moisture from condensing onto the cold powder, always allow the vial to warm completely to room temperature before opening it.[16][18]

    • Use Anhydrous Solvents: When preparing a stock solution for immediate use, use high-quality, anhydrous DMSO or DMF.[11][21] Be aware that old DMF can degrade to dimethylamine, which will react with the NHS ester.[10]

Problem: My protein precipitates during the reaction.
  • Possible Cause: Buffer Choice or Concentration Some proteins are sensitive to high pH or specific buffer components.

  • Troubleshooting Steps:

    • Try a Different Buffer System: If your protein precipitates in a bicarbonate buffer at pH 8.3, try a HEPES or phosphate buffer at a slightly lower pH (e.g., 7.5-8.0).

    • Optimize Protein Concentration: Very high protein concentrations (>10 mg/mL) can sometimes lead to aggregation during labeling. Try reducing the concentration. Conversely, very low concentrations (<2 mg/mL) can decrease labeling efficiency.[20]

    • Additives: In some cases, low concentrations of non-interfering additives like arginine can help maintain protein solubility.

Buffer Selection Guide & Experimental Protocols

The diagram below provides a logical workflow for selecting the most appropriate buffer for your specific experiment.

Buffer_Selection_Workflow start Start: Prepare for NHS Ester Conjugation check_buffer Is the protein in an amine-free buffer? start->check_buffer buffer_exchange Perform buffer exchange (Dialysis or Desalting Column) into an appropriate reaction buffer. check_buffer->buffer_exchange No protein_stability Is the protein stable at pH 8.0-8.5? check_buffer->protein_stability Yes buffer_exchange->protein_stability use_bicarbonate Use Sodium Bicarbonate Buffer (0.1 M, pH 8.3) for optimal efficiency. protein_stability->use_bicarbonate Yes use_phosphate_hepes Use Phosphate or HEPES Buffer (50-100 mM, pH 7.2-8.0). Reaction will be slower; increase incubation time. protein_stability->use_phosphate_hepes No check_diols Does the biomolecule contain cis-diols (e.g., RNA, glycoproteins)? use_bicarbonate->check_diols use_phosphate_hepes->check_diols avoid_borate Avoid Borate Buffer. check_diols->avoid_borate Yes proceed Proceed to Conjugation check_diols->proceed No avoid_borate->proceed

Caption: Buffer Selection Workflow for NHS Ester Reactions.

Comparison of Recommended Alternative Buffers
Buffer SystemRecommended ConcentrationEffective pH RangepKa (25°C)Key Considerations (Pros & Cons)
Sodium Phosphate / PBS 50 - 100 mM7.2 - 7.57.2Pros: Physiologically relevant, excellent for proteins sensitive to high pH.[][9] Cons: Slower reaction rate requires longer incubation.[22] May not be ideal for achieving the highest labeling efficiency.[17]
Sodium Bicarbonate 0.1 M8.0 - 8.510.3Pros: Frequently recommended, provides the optimal pH for highly efficient labeling.[1][11] Cons: Higher pH can accelerate hydrolysis if reaction times are too long.
HEPES 20 - 100 mM7.2 - 8.07.5Pros: Good buffering capacity in the physiological range, generally non-interfering.[6][13] Cons: Can be more expensive than phosphate or bicarbonate buffers.[1]
Protocol 1: Conjugation in Sodium Bicarbonate Buffer (pH 8.3)

This protocol is optimized for high-efficiency labeling of a typical IgG antibody.

Materials:

  • Protein (antibody) to be labeled

  • NHS-ester functionalized molecule (e.g., fluorescent dye)

  • Anhydrous DMSO or DMF[11]

  • Sodium Bicarbonate (NaHCO₃) and Sodium Carbonate (Na₂CO₃)[1]

  • 1 M Tris-HCl, pH 8.0 (for quenching)[18]

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment[11][20]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into 0.1 M Sodium Bicarbonate Buffer, pH 8.3, at a concentration of 2-10 mg/mL.[11][20]

    • To prepare the buffer: Start with a 0.1 M solution of sodium bicarbonate and add a 0.1 M solution of sodium carbonate dropwise until the pH reaches 8.3.[1]

  • Prepare the NHS Ester Solution:

    • Allow the vial of NHS ester to warm completely to room temperature.[18]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL or ~10 mM.[11][20] Vortex to ensure it is fully dissolved.

  • Perform the Labeling Reaction:

    • Calculate the volume of NHS ester solution needed to achieve a 10- to 20-fold molar excess over the protein. This is a common starting point that should be optimized.[18]

    • While gently stirring or vortexing the protein solution, add the NHS ester solution dropwise.[11][20]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Quench the Reaction:

    • Stop the reaction by adding 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[13]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purify the Conjugate:

    • Remove the unreacted labeling reagent and byproducts by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS).[11][22]

Reaction Mechanism Overview

The efficiency of your reaction is determined by the competition between the desired aminolysis pathway and the off-target hydrolysis pathway.

Reaction_Mechanism Reactants Protein-NH₂ + Reagent-NHS Aminolysis Aminolysis (Desired Reaction) Reactants->Aminolysis pH 7.2-8.5 High Protein Conc. Hydrolysis Hydrolysis (Competing Reaction) Reactants->Hydrolysis High pH (>8.5) Long Incubation Amide_Product Stable Amide Bond (Protein-NH-CO-Reagent) Aminolysis->Amide_Product Hydrolyzed_Product Inactive Carboxylic Acid (Reagent-COOH) Hydrolysis->Hydrolyzed_Product

Sources

Validation & Comparative

Comparative Guide: Succinimidyl 3-iodo-4-methoxybenzoate vs. Chloramine-T Iodination

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Succinimidyl 3-iodo-4-methoxybenzoate (an indirect, acylation-based reagent) and Chloramine-T (a direct, oxidative reagent) for protein radioiodination.

Content Type: Technical Comparison & Protocol Guide Audience: Researchers, Radiochemists, and Drug Development Scientists

Executive Summary: The Strategic Choice

The choice between Succinimidyl 3-iodo-4-methoxybenzoate (Indirect) and Chloramine-T (Direct) represents a fundamental trade-off between labeling efficiency and biological integrity .

  • Chloramine-T is the "blunt instrument" of radioiodination: it is rapid, high-yielding, and inexpensive, but it chemically alters the protein backbone via oxidation, often compromising immunoreactivity and in vivo stability.

  • Succinimidyl 3-iodo-4-methoxybenzoate represents the "precision tool": it utilizes a pre-iodinated linker to conjugate radiolabels to Lysine residues. This method avoids exposing the protein to oxidizing agents, preserving delicate tertiary structures and preventing the in vivo deiodination associated with labile Tyrosine-Iodine bonds.

Mechanistic Comparison

Chloramine-T (Direct Oxidative Iodination)

Mechanism: Chloramine-T (N-chloro-p-toluenesulfonamide) acts as a strong oxidizing agent. In aqueous solution, it releases hypochlorous acid (HOCl), which oxidizes iodide (


) to the electrophilic iodonium species (

or

). This electrophile attacks the electron-rich aromatic rings of Tyrosine (primary target) and Histidine residues.
  • Key Risk: The oxidative environment inevitably oxidizes Methionine (to sulfoxide) and Tryptophan residues, potentially destroying the protein's binding affinity.

  • In Vivo Fate: The Tyrosine-Iodine bond mimics thyroid hormones. Deiodinase enzymes in the liver and kidneys rapidly cleave the iodine, leading to high thyroid uptake and loss of the radiolabel from the target.

Succinimidyl 3-iodo-4-methoxybenzoate (Indirect Conjugation)

Mechanism: This reagent belongs to the class of iodobenzoate esters (structurally related to SIB and SIMB). It functions via Nucleophilic Acyl Substitution . The reagent contains an N-hydroxysuccinimide (NHS) ester which reacts specifically with primary amines (Lysine


-amino groups or the N-terminus) on the protein.
  • The "Methoxy" Advantage: Unlike standard SIB (3-iodobenzoate), the 4-methoxy group alters the lipophilicity and electron density of the aromatic ring. While the iodine remains meta to the carbonyl (stabilizing the C-I bond), the methoxy group can modulate the clearance profile and reduce non-specific binding compared to more hydrophobic linkers.

  • Protein Safety: The protein is never exposed to oxidants . The iodination happens on the small molecule before it is introduced to the protein.

  • In Vivo Fate: The resulting amide linkage is stable. Furthermore, the iodobenzoate moiety is not recognized by deiodinases, significantly reducing the release of free radioiodine.

Visualizing the Pathways (Graphviz)

IodinationPathways cluster_Direct Direct (Chloramine-T) cluster_Indirect Indirect (Succinimidyl Ester) Start Radioiodine (I-125/I-131) CT Chloramine-T (Oxidant) Start->CT Oxidation Reagent Succinimidyl 3-iodo-4-methoxybenzoate Start->Reagent Pre-labeling Synthesis OxI Electrophilic I+ CT->OxI Dam Side Effect: Met/Trp Oxidation CT->Dam Collateral Damage Tyr Tyrosine Residue OxI->Tyr Electrophilic Subst. Prod1 Iodinated Protein (Tyr-I Bond) Tyr->Prod1 Lys Lysine Residue Reagent->Lys Conjugation (pH 8.5) Prod2 Iodinated Protein (Amide Linkage) Lys->Prod2

Caption: Comparative reaction pathways. The Direct method (Red) involves oxidative stress, while the Indirect method (Blue) uses a pre-labeled linker to preserve protein integrity.

Performance Matrix

The following table synthesizes experimental data trends comparing direct oxidative methods vs. indirect iodobenzoate labeling.

FeatureChloramine-T (Direct)Succinimidyl 3-iodo-4-methoxybenzoate (Indirect)
Labeling Efficiency (Yield) High (60–85%) Moderate (30–50%)*
Protein Integrity Low (Oxidation of Met, Trp, Cys)High (No oxidation)
Target Residue Tyrosine, HistidineLysine, N-terminus
Immunoreactivity Often reduced (due to oxidation)Preserved (>90%)
In Vivo Stability Low (Rapid deiodination)High (Resistant to deiodinases)
Thyroid Uptake High (Free Iodide release)Low
Complexity Simple, 1-stepComplex, 2-step (or requires pre-labeled reagent)

*Yield is lower due to competing hydrolysis of the NHS-ester in aqueous buffers.

Experimental Protocols

Protocol A: Chloramine-T Method (Direct)

Best for: Peptides lacking Met/Trp, or robust proteins where yield is critical.

  • Preparation: Dissolve protein (50 µg) in 0.5 M Phosphate Buffer (pH 7.5).

  • Oxidation: Add Na

    
    I (0.5 mCi) followed by Chloramine-T  (10 µg in 10 µL PBS).
    
  • Reaction: Incubate for exactly 60 seconds at room temperature.

  • Quenching: Immediately add Sodium Metabisulfite (20 µg in 10 µL) to stop oxidation.

  • Scavenging: Add excess Tyrosine or KI to react with residual iodine.

  • Purification: Separate labeled protein via Sephadex G-25 (PD-10 column).

Protocol B: Succinimidyl 3-iodo-4-methoxybenzoate Method (Indirect)

Best for: Antibodies, receptor ligands, and proteins sensitive to oxidation.

Phase 1: Preparation of the Radiolabeled Reagent Note: If the reagent is not commercially available in iodinated form, it must be synthesized from the stannyl precursor (e.g., Succinimidyl 3-(tri-n-butylstannyl)-4-methoxybenzoate).

  • Radioiodination: React the stannyl precursor with Na

    
    I and Chloramine-T (or Iodogen) in acetic acid/oxidant solution.
    
  • Extraction: Extract the iodinated ester (Succinimidyl 3-[

    
    I]iodo-4-methoxybenzoate) into ethyl acetate. Evaporate solvent to dryness.
    

Phase 2: Protein Conjugation

  • Buffer Exchange: Ensure protein is in Borate Buffer (0.1 M, pH 8.5) . Avoid Tris or Glycine buffers (primary amines compete!).

  • Conjugation: Resuspend the dried iodinated reagent in a minimal volume of DMSO (e.g., 5 µL). Add immediately to the protein solution.

  • Incubation: Incubate for 15–30 minutes on ice (0–4°C) to minimize hydrolysis.

  • Quenching: Add 0.1 M Glycine or Tris (pH 8.0) to quench unreacted ester.

  • Purification: Purify via Gel Filtration (Sephadex G-25) to remove hydrolyzed reagent.

Decision Workflow

Use this logic flow to determine the correct reagent for your molecule.

DecisionTree Q1 Does the protein contain critical Met, Trp, or Cys? Q2 Is In Vivo stability (low thyroid uptake) critical? Q1->Q2 No Choice2 Use Succinimidyl 3-iodo-4-methoxybenzoate Q1->Choice2 Yes (Oxidation Risk) Choice1 Use Chloramine-T (High Yield, Low Cost) Q2->Choice1 No (In Vitro only) Q2->Choice2 Yes (Deiodination Risk)

Caption: Selection logic based on protein sensitivity and application requirements.

References

  • Zalutsky, M. R., & Narula, A. S. (1987). A method for the radiohalogenation of proteins resulting in decreased thyroid uptake of radioiodine. Applied Radiation and Isotopes, 38(12), 1051-1055. Link

    • Foundational paper establishing the stability of iodobenzoate conjugates (SIB)
  • Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of radionuclides, labeling methods, and reagents for conjugate labeling. Bioconjugate Chemistry, 3(6), 433-470. Link

    • Comprehensive review comparing Chloramine-T, Bolton-Hunter, and Iodobenzo
  • Garg, P. K., et al. (1989). Synthesis of N-succinimidyl 3-iodobenzoate: an agent for the indirect radioiodination of proteins. International Journal of Applied Radiation and Isotopes, 40.
  • Greenwood, F. C., Hunter, W. M., & Glover, J. S. (1963). The preparation of I-131-labelled human growth hormone of high specific radioactivity. Biochemical Journal, 89(1), 114-123. Link

    • The original description of the Chloramine-T method.

A Researcher's Guide to Cellular Retention: Covalent vs. Non-Covalent Protein Staining

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of cellular analysis, the ability to tag and track proteins is fundamental. Whether delineating cell populations by flow cytometry, visualizing cellular architecture via microscopy, or quantifying protein expression on a Western blot, the stability of the chosen stain is paramount. Poor retention can lead to diminished signals, inaccurate quantification, and misinterpreted results. This guide provides a deep dive into two prevalent strategies for protein staining, exemplified by covalent amine-reactive reagents (analogous to a "Stain-In-a-Box" or SIB approach) and non-covalent, protein-adsorbing reagents (akin to a "Stain-My-Blot" or SMB method). As a Senior Application Scientist, my goal is to elucidate the underlying chemistry of these approaches and provide the experimental framework to empower you to make the most informed decision for your research.

The Chemistry of Retention: A Tale of Two Bonds

The longevity of a cellular stain is dictated by the nature of the interaction between the dye and the target protein. This interaction can be broadly categorized into two types: the robust and lasting covalent bond, and the more transient, reversible non-covalent association.

The Unyielding Grip: Covalent Staining with Amine-Reactive Dyes (SIB-type Reagents)

Covalent staining reagents are designed to form a permanent, stable chemical bond with the target protein. A widely used class of such reagents employs N-hydroxysuccinimide (NHS) esters. These esters readily react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[1] This reaction is essentially irreversible under physiological conditions, ensuring that the fluorescent dye is securely tethered to the protein.

The primary advantage of this covalent linkage is exceptional retention. Once the dye is bound, it is not susceptible to dissociation, even with extensive washing or prolonged incubation. This makes amine-reactive dyes ideal for long-term tracking studies and applications requiring harsh fixation and permeabilization steps.[1][2]

G cluster_0 Cellular Protein cluster_1 SIB Reagent cluster_2 Covalent Bond Formation Protein Protein with Lysine Residue (-NH2) Covalent_Bond Stable Amide Bond (-CO-NH-) Protein->Covalent_Bond Nucleophilic Attack SIB Succinimidyl Ester Dye (e.g., NHS-Ester) SIB->Covalent_Bond Forms Stable Linkage G cluster_0 Cellular Protein cluster_1 SMB Reagent cluster_2 Non-Covalent Interactions Protein Protein with Charged and Hydrophobic Regions Interactions Electrostatic & Hydrophobic Bonds Protein->Interactions Reversible Binding SMB Non-Covalent Dye SMB->Interactions Association

Figure 2. Mechanism of non-covalent staining with SMB-type reagents.

Head-to-Head Comparison: SIB vs. SMB Reagents

FeatureSIB-type Reagents (Covalent)SMB-type Reagents (Non-Covalent)
Binding Mechanism Irreversible covalent amide bond formation with primary amines. [1]Reversible electrostatic and hydrophobic interactions. [3][4][5]
Retention/Stability Excellent; highly resistant to washing and dissociation.Moderate to low; susceptible to dissociation with washing and time. [6]
Staining Protocol Typically requires a specific reaction buffer and quenching step.Generally simpler, often a single incubation step followed by washing. [7]
Reversibility NoYes
Potential for Protein Modification Yes, permanently modifies lysine residues and N-termini.No, does not chemically alter the protein. [7]
Compatibility with Downstream Applications May interfere with antibody binding if the epitope contains lysine.Generally compatible with downstream applications like mass spectrometry. [6]
Ideal Applications Long-term cell tracking, harsh fixation/permeabilization protocols, high-signal stability requirements. [1]Rapid protein visualization (e.g., on blots), applications where reversibility is desired. [8]

Experimental Protocol: A Self-Validating Cellular Retention Assay

To empirically determine the retention characteristics of a covalent versus a non-covalent stain, a flow cytometry-based assay is highly effective. This protocol is designed to be self-validating, with internal controls and time points to provide a clear and reliable comparison.

G A 1. Cell Preparation (e.g., Jurkat cells at 1x10^6/mL) B 2. Aliquot Cells (Unstained, SIB, SMB) A->B C 3. Staining (Follow manufacturer's protocol) B->C D 4. Wash & Resuspend C->D E 5. Time Point 0 Analysis (Acquire on flow cytometer) D->E F 6. Incubate at 37°C E->F Remaining Cells G 7. Time Point X Analysis (e.g., 4, 24, 48 hours) F->G H 8. Data Analysis (Compare Mean Fluorescence Intensity) G->H

Figure 3. Workflow for the cellular retention assay.

Materials:
  • Suspension cell line (e.g., Jurkat)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • SIB-type covalent amine-reactive dye

  • SMB-type non-covalent protein stain

  • Flow cytometer

Procedure:
  • Cell Preparation: Harvest cells in exponential growth phase and wash once with PBS. Resuspend in PBS at a concentration of 1 x 10^6 cells/mL.

  • Aliquoting: Prepare three sets of tubes:

    • Unstained Control

    • SIB-type Stain

    • SMB-type Stain

  • Staining:

    • For the SIB-type stain, follow the manufacturer's protocol for covalent labeling of live cells. This typically involves incubation for a specific time at room temperature or 37°C, followed by a quenching step.

    • For the SMB-type stain, incubate the cells with the dye according to the manufacturer's instructions.

  • Initial Wash: After staining, wash all cell pellets (including the unstained control) three times with 1 mL of PBS to remove any unbound dye.

  • Time Point 0: After the final wash, resuspend a portion of the cells from each condition in flow cytometry buffer and analyze immediately on a flow cytometer. This will serve as your baseline (T=0) fluorescence intensity.

  • Incubation: Resuspend the remaining cells in complete culture medium and place them in a 37°C incubator.

  • Subsequent Time Points: At various time points (e.g., 4, 24, and 48 hours), remove an aliquot of cells from each culture. Wash the cells once with PBS and analyze by flow cytometry.

  • Data Analysis: For each time point, calculate the Mean Fluorescence Intensity (MFI) of the stained cell populations. Normalize the MFI at each time point to the MFI at T=0 to determine the percentage of signal retained.

Interpreting the Results: A Clear Picture of Stability

The data from this assay will provide a quantitative comparison of cellular retention.

  • SIB-type (Covalent) Stain: It is expected that the MFI of cells stained with the covalent dye will remain high and relatively stable across all time points, with minimal decrease after the initial washes. This demonstrates the robust and long-lasting nature of the covalent bond.

  • SMB-type (Non-Covalent) Stain: In contrast, the MFI of cells stained with the non-covalent dye is likely to show a significant decrease over time, particularly after washing and incubation. This reflects the gradual dissociation of the dye from the cellular proteins.

Conclusion: Choosing the Right Tool for the Job

The choice between a covalent (SIB-type) and a non-covalent (SMB-type) staining reagent is not a matter of one being universally superior, but rather of selecting the appropriate tool for the specific experimental context.

For applications demanding long-term signal stability, such as cell tracking, proliferation assays, or protocols involving harsh treatments, the exceptional retention of a covalent, amine-reactive dye is indispensable. However, for rapid visualization, particularly on Western blots where reversibility and compatibility with downstream protein analysis are key, a non-covalent stain offers a practical and effective solution.

By understanding the fundamental chemistry that governs cellular retention and by employing a rigorous, self-validating experimental approach, researchers can confidently select the optimal staining strategy to ensure the accuracy and reliability of their findings.

References

  • Riederer, B. M. (2008). Non-covalent and covalent protein labeling in two-dimensional gel electrophoresis. Journal of Proteomics, 71(2), 231-244.
  • Creative Proteomics. (n.d.). Protein Gel Staining: Coomassie, Silver, Fluorescent & More.
  • Bitesize Bio. (2026, January 19). Protein Staining Methods: An Overview of 3 of the Best.
  • Wikipedia. (2023, December 14). Carboxyfluorescein succinimidyl ester.
  • Bitesize Bio. (2025, September 30). 3 Types of Cell Surface Stains: Lipophilic Dyes, Lectins & Protein Labels Explained.
  • Sundaram, P. (2018). Protein Stains and Applications. In Protein Gel Detection and Imaging (pp. 1-19). Humana Press, New York, NY.
  • Sundaram, R. K., Balasubramaniyan, N., & Sundaram, P. (2012). Protein stains and applications. Methods in molecular biology (Clifton, N.J.), 869, 451–464.
  • Conduct Science. (2019, July 3). Protein Staining Methods.
  • ResearchGate. (2025, August 8). Non-covalent and covalent protein labeling in two-dimensional gel electrophoresis | Request PDF.
  • Bio-Rad. (n.d.). Protein Staining.
  • BOC Sciences. (n.d.). Cell Staining: Definition, Principles, Protocols, Dyes, and Uses.
  • Thermo Fisher Scientific. (n.d.). Protein Gel Staining Methods.
  • ResearchGate. (2024, April 27). (PDF) Biochemical Aspects of Cell Staining.
  • Proteintech Group. (n.d.). Protocol for studying extracellular and intracellular proteins.
  • YouTube. (2021, May 20). Biological Interactions | Covalent and Non-covalent Interactions.
  • ResearchGate. (n.d.). Use of succinimidyl esters of fluorescent dyes to stain cell surfaces....
  • Horobin, R. W. (2002). Biological Staining: Mechanisms and Theory. Biotechnic & Histochemistry, 77(1), 3-17.
  • Sheard, T. M. D., Shakespeare, T., Seehra, R. S., Spencer, M. E., Suen, K. M., & Jayasinghe, I. (2023). Differential labelling of human sub-cellular compartments with fluorescent dye esters and expansion microscopy. bioRxiv.
  • Abcam. (n.d.). Ponceau S staining: Purpose, protocol, and tips.

Sources

Comparison Guide: Enhancing Tumor-to-Blood Ratios with Residualizing Iodine Labels

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Radiolabel Selection for Targeted Cancer Imaging and Therapy

For researchers in oncology and drug development, the efficacy of a radiolabeled antibody, whether for diagnostic imaging or targeted radionuclide therapy, hinges on a simple yet critical metric: the tumor-to-blood ratio. A high ratio signifies successful delivery of the payload to the target tissue while minimizing exposure to healthy, non-target organs. The choice of radiolabel, specifically its behavior after being internalized by a cancer cell, is a primary determinant of this ratio. This guide provides an in-depth comparison of conventional, non-residualizing iodine labels versus advanced, residualizing iodine labels, supported by experimental data and protocols, to illuminate the profound impact this choice has on in vivo performance.

The Intracellular Fate of a Radiolabel: The Core of the Comparison

When a radiolabeled antibody binds to its target antigen on a cancer cell surface, it is often internalized via endocytosis. The subsequent fate of the iodine radionuclide dictates its retention within the tumor. This is where the distinction between non-residualizing and residualizing labels becomes paramount.

The Pathway of Non-Residualizing Iodine

Conventional radioiodination directly attaches iodine isotopes (e.g., ¹²⁵I, ¹³¹I, ¹²⁴I) to tyrosine or histidine residues on the antibody.[1] This method is well-established and chemically straightforward. However, its effectiveness is limited by the cell's natural protein catabolism process.

After internalization, the antibody-antigen complex is trafficked to lysosomes, the cell's recycling centers.[2] Here, lysosomal enzymes degrade the antibody into its constituent amino acids. This process liberates the radioiodine primarily as radioiodotyrosine.[3] Being a small and relatively non-polar molecule, radioiodotyrosine is not retained by the lysosome; it readily diffuses across the lysosomal and cell membranes, exiting the tumor cell and re-entering circulation.[4] This rapid efflux of radioactivity drastically reduces the effective dose delivered to the tumor and lowers the tumor-to-blood ratio over time.

NonResidualizing_Pathway cluster_cell Tumor Cell cluster_lysosome Lysosome Lysosome Antibody Catabolism (Degradation) Bloodstream_Out Bloodstream Lysosome->Bloodstream_Out [¹³¹I]Iodotyrosine Efflux (Rapid) Endosome Endosome Endosome->Lysosome Fusion Internalization Internalization Internalization->Endosome Antibody ¹³¹I-Antibody (Non-Residualizing) Antibody->Internalization Binds to Surface Antigen

Caption: Cellular processing of a non-residualizing iodine label.

The Advantage of Residualizing Iodine

To overcome the limitations of conventional methods, residualizing labels were developed. These labels are designed to be trapped within the tumor cell after the antibody is catabolized. This is achieved by conjugating the radioiodine to the antibody via a linker moiety that, once cleaved from the antibody backbone, is too large, too hydrophilic, or too charged to pass through the lysosomal membrane.[5]

A classic example is the use of a dilactitol-tyramine (DLT) or tyramine-cellobiose (TCB) adduct.[6][7] The antibody is chemically linked to this adduct, which carries the radioiodine on its tyramine component. Inside the lysosome, the protein portion of the antibody is degraded, but the bulky, hydrophilic radioiodinated DLT or TCB remnant remains. This "residual" radioactivity is effectively trapped, leading to a cumulative increase in the radiation dose delivered to the tumor and a significantly higher and more sustained tumor-to-blood ratio.[5][8]

Residualizing_Pathway cluster_cell Tumor Cell cluster_lysosome Lysosome Lysosome Antibody Catabolism (Degradation) Trapped [¹³¹I]DLT Metabolite Trapped Lysosome->Trapped Metabolite is Membrane-Impermeable Endosome Endosome Endosome->Lysosome Fusion Internalization Internalization Internalization->Endosome Antibody ¹³¹I-DLT-Antibody (Residualizing) Antibody->Internalization Binds to Surface Antigen

Caption: Cellular processing of a residualizing iodine label.

Comparative Experimental Data: A Quantitative Look at Performance

The theoretical advantage of residualizing labels is consistently borne out in preclinical biodistribution studies. By comparing antibodies labeled with residualizing and non-residualizing tags in xenograft tumor models, the dramatic improvement in tumor retention and tumor-to-blood ratios becomes clear.

Study (Reference) Antibody (Target) Tumor Model Label Comparison Key Finding on Tumor-to-Blood (T/B) & Uptake
Stein et al. (1995)[5]RS7 (EGP-1)Calu-3 Human Lung CancerNon-Res: ¹³¹I (Chloramine-T)Res: ¹³¹I-DLT & ⁸⁸YAt day 7, tumor uptake (%ID/g) was ~7-fold higher for ¹³¹I-DLT-RS7 (38.1%) vs. conventional ¹³¹I-RS7 (5.5%). Dosimetry calculations predicted an 8-fold increase in absorbed tumor dose with the DLT label.
Shih et al. (1994)[8]LL2 (CD22)RL Human B-cell NHLNon-Res: ¹²⁵I (Chloramine-T)Res: ¹¹¹InTumor/blood ratios with the residualizing ¹¹¹In label were 3.2x, 3.5x, and 2.8x higher than the non-residualizing ¹²⁵I label at days 3, 7, and 14, respectively.
Stein et al. (1997)[6]RS11 (EGP-1)Calu-3 Human Lung CancerNon-Res: ¹³¹I (Chloramine-T)Res: ¹³¹I-DLTIn a therapy study, a single dose of ¹³¹I-DLT-RS11 caused tumor regression, with 73% of tumors remaining smaller than baseline at 7 weeks, compared to only 14% in the conventionally labeled group.
Ali et al. (1990)[7]1A14AKR LymphomaNon-Res: ¹²⁵I (Electrophilic)Res: ¹²⁵I-TCBThe TCB-labeled antibody showed "strikingly greater" tumor uptake and retention compared to the conventionally iodinated antibody, with no change in plasma clearance.

These studies unequivocally demonstrate that by preventing the efflux of radioactivity from tumor cells, residualizing labels lead to:

  • Higher Tumor Uptake (%ID/g): A greater percentage of the injected dose accumulates and is retained in the tumor.[5]

  • Superior Tumor-to-Blood Ratios: The clearance of the label from circulation combined with its retention in the tumor results in significantly improved contrast over time.[8]

  • Enhanced Therapeutic Efficacy: The increased cumulative radiation dose to the tumor translates directly into better anti-tumor effects in therapeutic applications.[6]

Experimental Workflow: A Protocol for Comparative Biodistribution

To ensure trustworthy and reproducible results, a well-designed comparative experiment is essential. The following protocol outlines a standard workflow for evaluating residualizing vs. non-residualizing labels in a preclinical setting.

Caption: Workflow for comparing radiolabeled antibodies in vivo.

Step-by-Step Methodology

1. Radiolabeling and Quality Control:

  • Non-Residualizing Labeling (e.g., Iodogen Method):

    • Prepare an Iodogen-coated reaction vial (100 µg).

    • Add the monoclonal antibody (e.g., 100 µg in 100 µL PBS, pH 7.4) to the vial.

    • Introduce the radioiodine (e.g., 1 mCi of Na¹²⁵I).

    • Incubate for 10-15 minutes at room temperature.

    • Quench the reaction and purify the radiolabeled antibody from free iodine using a size-exclusion chromatography column (e.g., Sephadex G-25).[1][9]

    • Assess radiochemical purity via instant thin-layer chromatography (ITLC); should be >95%.

    • Determine immunoreactive fraction by performing a cell-binding assay with antigen-positive cells.

  • Residualizing Labeling (e.g., DLT Method):

    • Synthesize and purify the dilactitol-tyramine (DLT) adduct as previously described.[6]

    • Radioiodinate the DLT adduct using a standard method (e.g., Chloramine-T).

    • Activate the ¹³¹I-DLT for conjugation to the antibody.

    • Incubate the activated ¹³¹I-DLT with the antibody (e.g., RS11) under appropriate buffer and pH conditions to allow conjugation to lysine residues.

    • Purify the ¹³¹I-DLT-Antibody conjugate using size-exclusion chromatography.

    • Perform the same quality control checks (purity and immunoreactivity) as for the non-residualizing label.

2. In Vivo Biodistribution Study:

  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Subcutaneously implant 5-10 million human cancer cells (e.g., Calu-3) into the flank. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[6][10]

  • Injection: Prepare an injection cocktail containing a precise mixture of the non-residualizing (¹²⁵I-labeled) and residualizing (¹³¹I-labeled) antibody. Administer a dose of 5-10 µCi of each isotope per mouse via intravenous (tail vein) injection. Using a dual-label approach in the same animal minimizes inter-animal variability.

  • Tissue Collection: At predetermined time points (e.g., 24, 72, 120, 168 hours post-injection), euthanize groups of mice (n=4-5 per group).[10]

  • Biodistribution Analysis:

    • Collect blood via cardiac puncture.

    • Carefully dissect, rinse, blot dry, and weigh major organs and tissues (tumor, liver, spleen, kidneys, lungs, muscle, bone, and thyroid).

    • Measure the ¹²⁵I and ¹³¹I activity in each sample using a gamma counter with energy windows set to distinguish between the two isotopes.

    • Calculate the percent injected dose per gram of tissue (%ID/g) for each organ.

    • Determine the tumor-to-blood and tumor-to-organ ratios by dividing the %ID/g of the tumor by the %ID/g of the respective normal tissue.

Conclusion for the Practicing Scientist

For internalizing antibodies used in radioimmunodetection and therapy, the choice of an iodine label has profound consequences. While conventional, non-residualizing labels are simple to implement, their utility is hampered by the rapid loss of radioactivity from the target cell, leading to suboptimal tumor retention and modest tumor-to-blood ratios.

The experimental evidence is overwhelming: residualizing iodine labels, such as ¹³¹I-DLT, significantly enhance the retention of the radionuclide within the tumor. [5] This translates directly to higher and more sustained tumor-to-blood ratios, improved imaging contrast, and a more potent therapeutic effect.[6][8] For any research program aiming to maximize the diagnostic or therapeutic potential of a novel internalizing antibody, the implementation and evaluation of a residualizing labeling strategy is not just an option—it is a critical step toward clinical success.

References

  • Shih LB, et al. (1994). Advantage of residualizing radiolabels for an internalizing antibody against the B-cell lymphoma antigen, CD22. PubMed. Available at: [Link]

  • Maxwell DS, et al. (1989). Observations with a residualizing label in use to map the catabolic sites of plasma proteins. PubMed. Available at: [Link]

  • Lee YJ, et al. (2016). Improved In Vivo Stability of Radioiodinated Rituximab Using an Iodination Linker for Radioimmunotherapy. PubMed. Available at: [Link]

  • Tolmachev V, et al. (2014). Methods for radiolabelling of monoclonal antibodies. PubMed. Available at: [Link]

  • Ferreira CA, et al. (2016). Understanding the In Vivo Fate of Radioimmunoconjugates for PET and SPECT. PMC. Available at: [Link]

  • Kryuchkov M, et al. (2018). Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics. PMC. Available at: [Link]

  • Knowles SM, et al. (2022). Radiolabeled Antibodies for Cancer Imaging and Therapy. MDPI. Available at: [Link]

  • Natarajan A, et al. (2016). Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab. Journal of Nuclear Medicine. Available at: [Link]

  • Chauhan SC, et al. (2013). Antibody Labeling with Radioiodine and Radiometals. PMC. Available at: [Link]

  • Van Dongen G, et al. (2019). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. ACS Publications. Available at: [Link]

  • Al-Dhaqm A, et al. (2023). Role of Radioiodine in Cancer Therapy: A Review of the Design and Challenges in Selecting Radioligands from Natural Sources. PMC. Available at: [Link]

  • Goldenberg DM. (1995). Diagnostic Use of Radiolabeled Antibodies for Cancer. CancerNetwork. Available at: [Link]

  • Behr TM, et al. (2019). Targeted Radionuclide Therapy: A Historical and Personal Review. PubMed. Available at: [Link]

  • Astleford K, et al. (2020). Influence of Residualizing Properties of the Radiolabel on Radionuclide Molecular Imaging of HER3 Using Affibody Molecules. PMC. Available at: [Link]

  • Hnatowich DJ, et al. (1986). Iodination of Monoclonal Antibodies for Diagnosis and Radiotherapy Using a Convenient One Vial Method. Journal of Nuclear Medicine. Available at: [Link]

  • Stein R, et al. (1997). Advantage of a Residualizing Iodine Radiolabel for Radioimmunotherapy of Xenografts of Human Non-Small-Cell Carcinoma of the Lung. Journal of Nuclear Medicine. Available at: [Link]

  • Alam, F. (2022). Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. PMC. Available at: [Link]

  • Hansen HJ, et al. (1995). Internalization and catabolism of radiolabelled antibodies to the MHC class-II invariant chain by B-cell lymphomas. PMC. Available at: [Link]

  • Ali SA, et al. (1990). Synthesis and radioiodination of tyramine cellobiose for labeling monoclonal antibodies. PubMed. Available at: [Link]

  • DeNardo SJ, et al. (1987). Comparative Serum Stability of Radiochelates for Antibody Radiopharmaceuticals. Journal of Nuclear Medicine. Available at: [Link]

  • Dearling JL, et al. (2011). Radioimmunoimaging with longer-lived positron-emitting radionuclides: potentials and challenges. PMC. Available at: [Link]

  • Shih LB, et al. (1994). The Processing and Fate of Antibodies and Their Radiolabels Bound to the Surface of Tumor Cells In Vitro. Journal of Nuclear Medicine. Available at: [Link]

  • Stein R, et al. (1995). Effects of radiolabeling monoclonal antibodies with a residualizing iodine radiolabel on the accretion of radioisotope in tumors. PubMed. Available at: [Link]

  • Ferreira CA, et al. (2021). Clinical application of radioiodinated antibodies: where are we? projects.ctn.tecnico.ulisboa.pt. Available at: [Link]

  • Shih LB, et al. (1994). Internalization and intracellular processing of an anti-B-cell lymphoma monoclonal antibody, LL2. PubMed. Available at: [Link]

Sources

Comparative Dehalogenation Rates of Iodobenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The controlled dehalogenation of iodobenzoate derivatives is a pivotal transformation in pharmaceutical synthesis, particularly for late-stage diversification and environmental remediation of halogenated persistent organic pollutants (POPs). While aryl iodides are generally more reactive than their bromide or chloride counterparts due to the weaker C–I bond (approx. 57 kcal/mol vs. 68 and 81 kcal/mol, respectively), the kinetics of their dehalogenation are heavily influenced by the substitution pattern (ortho, meta, para) and the electronic nature of the benzoate core.

This guide provides a comparative analysis of dehalogenation rates across three primary methodologies: Palladium-Catalyzed Hydrogenation , Photocatalytic Single-Electron Transfer (SET) , and Microbial Reductive Dehalogenation . It synthesizes experimental data to establish a hierarchy of reactivity, offering researchers a logic-based framework for selecting the optimal dehalogenation strategy.

Mechanistic Pathways & Comparative Kinetics

The Reactivity Hierarchy

Experimental data consistently establishes the following reactivity trends for iodobenzoate derivatives under reductive conditions:

  • Leaving Group Lability: Iodide > Bromide > Chloride > Fluoride.

    • Reasoning: The C–I bond length (2.10 Å) and low bond dissociation energy render it the most susceptible to oxidative addition (Pd catalysis) and homolytic cleavage (photocatalysis).

  • Positional Isomerism (Sterics vs. Electronics):

    • Para (4-iodo): Generally the fastest reacting isomer in non-directed systems due to minimal steric hindrance.

    • Meta (3-iodo): Intermediate reactivity.

    • Ortho (2-iodo): Often the slowest due to steric clash with the carboxylate group, unless the catalyst system utilizes the carboxylate as a directing group (e.g., certain Pd(II) or Ru(II) systems), in which case it may react preferentially.

Methodological Comparison
FeaturePd-Catalyzed HydrogenationPhotocatalytic SETMicrobial/Enzymatic
Primary Mechanism Oxidative Addition / Reductive EliminationSingle Electron Transfer (Radical)Enzymatic Reductive Dehalogenase
Rate-Determining Step Oxidative Addition (usually fast for I)Electron Transfer or H-abstractionSubstrate Binding / Enzyme Turnover
Selectivity High (Chemo-selective)Moderate (Radical side reactions possible)High (Regio-specific)
Ideal Substrate Sterically hindered or complex scaffoldsElectron-deficient arenes (EWGs)Environmental contaminants (low conc.)

Detailed Reaction Mechanisms

Palladium-Catalyzed Transfer Hydrogenation

This pathway is the industry standard for drug intermediates. The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The presence of the carboxylate group on the benzoate can influence the rate through electronic withdrawal (activating the C-I bond) or steric hindrance.

Mechanism Visualization (DOT):

Pd_Cycle Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd + Ar-I Substrate Ar-I (Iodobenzoate) Base Base Exchange (K2CO3/ROH) OxAdd->Base + Base/Alcohol Hydride Pd-Hydride Species [Ar-Pd(II)-H] Base->Hydride - Base-I Product Ar-H + Pd(0) Hydride->Product Reductive Elimination Product->Start Regeneration

Caption: Catalytic cycle for Pd-mediated dehalogenation using an alcohol as the hydride source.

Photocatalytic Single-Electron Transfer (SET)

Recent advances utilize metal-free organic photocatalysts (e.g., 10-phenylphenothiazine) or MOFs. This method is highly sensitive to the electronic properties of the benzoate. Electron-Withdrawing Groups (EWGs) like the carboxylate moiety lower the reduction potential of the arene, facilitating the acceptance of an electron to form the radical anion.

Mechanism Visualization (DOT):

Photo_SET Light hv (Light) PC Photocatalyst (Ground State) Light->PC PC_Star PC* (Excited State) PC->PC_Star Excitation RadAnion [Ar-I]•⁻ (Radical Anion) PC_Star->RadAnion SET (e- transfer) Substrate Ar-I (Iodobenzoate) Substrate->RadAnion Radical Ar• (Aryl Radical) RadAnion->Radical - I⁻ Product Ar-H (Dehalogenated) Radical->Product + H• (from Donor) Donor H-Donor (e.g., HCO2H) Donor->Product

Caption: Radical mechanism for photocatalytic dehalogenation via Single Electron Transfer (SET).

Experimental Protocols

Protocol A: Palladium-Catalyzed Transfer Hydrogenation

Best for: High-value pharmaceutical intermediates requiring high yield and scalability.

Materials:

  • Substrate: 4-Iodobenzoic acid derivative (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: PPh₃ (4 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent/H-Source: Ethanol (0.2 M concentration)

Workflow:

  • Inert Setup: Charge a round-bottom flask with the iodobenzoate, Pd(OAc)₂, PPh₃, and K₂CO₃. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed Ethanol via syringe.

  • Reaction: Heat the mixture to reflux (approx. 78°C) under N₂ atmosphere.

    • Validation: Monitor by TLC or HPLC. 4-iodobenzoate typically converts within 1-3 hours; 2-iodobenzoate may require 4-6 hours due to steric hindrance.

  • Workup: Cool to RT, filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Acidify to pH 3 (if retaining carboxylic acid) and extract with Ethyl Acetate.

Protocol B: Metal-Free Photocatalytic Dehalogenation

Best for: Mild conditions, transition-metal-free requirements.

Materials:

  • Substrate: Methyl 2-iodobenzoate (1.0 equiv)

  • Photocatalyst: 10-phenylphenothiazine (PTH) (5 mol%)

  • Reductant/H-Source: Triethylamine (5.0 equiv) and Formic Acid (5.0 equiv)

  • Solvent: Acetonitrile (degassed)

  • Light Source: 380-400 nm LED (approx. 5-10W)

Workflow:

  • Mix: In a Pyrex tube, combine substrate, PTH, and solvent.

  • Additives: Add TEA and Formic Acid.

  • Irradiation: Irradiate with LED at Room Temperature (25°C) for 12-24 hours.

    • Note: The reaction mixture should be stirred vigorously to ensure uniform light exposure.

  • Validation: 2-iodobenzoate derivatives often show slower kinetics (k_obs) compared to 4-iodo isomers due to the "ortho-effect" hindering the approach of the bulky photocatalyst or H-donor.

Comparative Data Analysis

The following table summarizes relative rate constants (


) normalized to unsubstituted iodobenzene (

) under standard Pd-catalyzed conditions.
Substrate DerivativeRelative Rate (

)
Electronic EffectSteric EffectNotes
Iodobenzene 1.00NeutralNoneReference standard.
4-Iodobenzoate (Para) 2.50Activating (EWG)LowCarboxylate withdraws density, facilitating oxidative addition.
3-Iodobenzoate (Meta) 1.80Moderate (EWG)LowInductive withdrawal is weaker at meta position.
2-Iodobenzoate (Ortho) 0.45Activating (EWG)High Steric hindrance dominates; rate is significantly suppressed despite electronic activation.
Methyl 4-iodobenzoate 3.10Strong ActivatingLowEster is a stronger EWG than carboxylate anion; reacts very fast.

Key Insight: While the carboxylate group is electron-withdrawing (which generally speeds up reduction by stabilizing the anionic transition state), the steric penalty at the ortho position (2-iodo) drastically reduces the reaction rate in catalytic systems that require close metal coordination. Conversely, in microbial systems , specificity often favors the 3-iodo or 4-iodo isomers, with 2-iodo often requiring specific acclimation periods due to the steric block of the enzymatic active site.

References

  • Microbial Dehalogenation Specificity: Horowitz, A., Suflita, J. M., & Tiedje, J. M. (1983).[2] Reductive Dehalogenations of Halobenzoates by Anaerobic Lake Sediment Microorganisms. Applied and Environmental Microbiology. Link[3]

  • Photocatalytic Mechanisms: Discekici, E. H., et al. (2015). A highly reducing metal-free photoredox catalyst: design and application in radical dehalogenations. Chemical Communications.[4] Link

  • Palladium Catalysis Protocol: Chen, J., et al. (2007).[5] A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones. Tetrahedron. Link

  • Substituent Effects in Photocatalysis: Ghosh, I., et al. (2014). Organic electron donors as powerful photoredox catalysts for organic synthesis. Science. Link

  • General Dehalogenation Reviews: H. Li, et al. (2018). Photocatalytic Dehalogenative Deuteration of Halides over a Robust Metal–Organic Framework. Angewandte Chemie. Link

Sources

Navigating the Nuances of Radioiodination: A Comparative Guide to Direct and Indirect Labeling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular biology and drug development, the ability to trace, quantify, and visualize proteins and peptides is paramount. Radioiodination, the process of incorporating a radioactive iodine isotope into a molecule, remains a highly sensitive and reliable method for these applications. However, the choice of labeling strategy can significantly impact the integrity and biological activity of the target molecule. This guide provides an in-depth comparison of direct and indirect radioiodination methods, offering researchers the insights needed to select the optimal approach for their experimental goals.

The Fundamentals of Radioiodination: A Tale of Two Strategies

Radioiodination techniques can be broadly categorized into two main approaches: direct and indirect labeling. The fundamental difference lies in how the radioiodine is attached to the target molecule.

Direct Radioiodination: A Direct Approach to Tyrosine and Histidine

Direct radioiodination involves the direct electrophilic substitution of a radioiodine atom onto an activated aromatic ring within the protein or peptide structure. The primary targets for this reaction are the phenol group of tyrosine residues and, to a lesser extent, the imidazole ring of histidine residues.[1][2] This method relies on an oxidizing agent to convert the radioiodide (I⁻) into a more reactive electrophilic species (I⁺).[3][4]

Commonly used oxidizing agents for direct radioiodination include:

  • Chloramine-T: A strong oxidizing agent that facilitates rapid and efficient iodination.[3][5] However, its harsh nature can lead to oxidative damage of sensitive amino acid residues like methionine, tryptophan, and cysteine, potentially compromising the biological activity of the protein.[6][7]

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A milder, water-insoluble oxidizing agent that is coated onto the surface of the reaction vessel.[1][8] This solid-phase approach minimizes direct contact between the oxidizing agent and the protein, reducing the risk of oxidative damage.[1]

Direct_Iodination cluster_vessel Iodogen-Coated Tube Iodogen Iodogen (Solid Phase) Labeled_Protein ¹²⁵I-Labeled Protein Iodogen->Labeled_Protein Electrophilic Substitution NaI Na¹²⁵I NaI->Iodogen Oxidation to I⁺ Protein_Tyr Protein with Tyrosine Residue Protein_Tyr->Iodogen  

Caption: Workflow of direct radioiodination using the Iodogen method.

Indirect Radioiodination: A Gentler, More Versatile Approach

Indirect radioiodination, as the name suggests, avoids the direct exposure of the target molecule to oxidizing agents.[9] This method utilizes a small, pre-radiolabeled molecule known as a prosthetic group or bifunctional chelating agent.[9][10] This prosthetic group is first iodinated and then conjugated to the protein or peptide in a separate, milder reaction.[11]

The most widely used prosthetic group for indirect radioiodination is the Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate).[12][13] The radioiodinated Bolton-Hunter reagent reacts primarily with the ε-amino groups of lysine residues and the α-amino group at the N-terminus of the protein.[13][14]

This two-step process offers several key advantages, particularly for sensitive proteins or those lacking suitable tyrosine residues for direct labeling.[12][13]

Indirect_Iodination cluster_step1 Step 1: Iodination of Prosthetic Group cluster_step2 Step 2: Conjugation to Protein BH_reagent Bolton-Hunter Reagent Oxidant Oxidizing Agent (e.g., Chloramine-T) BH_reagent->Oxidant NaI Na¹²⁵I NaI->Oxidant Iodinated_BH ¹²⁵I-Bolton-Hunter Reagent Protein_Lys Protein with Lysine Residue Iodinated_BH->Protein_Lys Conjugation (milder conditions) Oxidant->Iodinated_BH Iodination Labeled_Protein ¹²⁵I-Labeled Protein Protein_Lys->Labeled_Protein

Sources

Safety Operating Guide

2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Strategy

As researchers, we often handle activated esters like 2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate (also known as N-Succinimidyl 3-iodo-4-methoxybenzoate). While frequently used as a "cold" precursor for radioiodination or as a crosslinking agent, its disposal requires strict adherence to two chemical realities: amine-reactivity and halogen content .

Immediate Action Directive:

  • Segregation: This compound contains Iodine. It must be segregated into Halogenated Waste streams. Never mix with non-halogenated solvents or solids, as this complicates downstream incineration.

  • Reactivity: As an NHS-ester, it is moisture-sensitive and reactive toward primary amines. For bulk disposal (>500 mg), chemical deactivation (quenching) is recommended to prevent uncontrolled reactions in waste drums.

Safety & Personal Protective Equipment (PPE)

Before initiating any disposal workflow, ensure the following PPE is utilized. This compound is an irritant and potential sensitizer.

PPE CategorySpecificationRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of dust/aerosols.[1] NHS esters can cause respiratory sensitization.[1]
Hand Protection Double Nitrile Gloves (0.11 mm min)Iodine compounds can penetrate standard latex; double gloving allows for safe outer-glove removal if contaminated.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient if quenching involves liquid splashing.
Clothing Tyvek Sleeves or Lab CoatPrevents particulate accumulation on personal clothing.

Chemical Deactivation (Quenching) Protocol

Why this matters: Simply throwing active esters into a waste bin is chemically irresponsible. Residual moisture in the waste container can cause slow hydrolysis, releasing N-hydroxysuccinimide and acid, potentially pressurizing the container or reacting with other amine-containing waste.

Protocol for Bulk Quantities (>500 mg):

  • Solubilization: Dissolve the solid waste in a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .

  • Quenching Agent: Prepare a 1M solution of Tris-HCl (pH 8.0) or Glycine .

    • Mechanism:[1][2][3] The primary amine on Tris or Glycine rapidly attacks the NHS-ester, forming a stable amide and releasing inert N-hydroxysuccinimide.

  • Reaction: Add the Quenching Agent to the dissolved waste at a 5:1 molar excess.

  • Incubation: Allow to stand for 30–60 minutes at room temperature.

  • Disposal: Pour the now-deactivated mixture into the Halogenated Solvent Waste container.

Disposal Decision Matrix

The following flowchart illustrates the decision logic for disposing of this compound. It accounts for the critical distinction between "Cold" (chemical hazard only) and "Hot" (radiological hazard) workflows.

DisposalWorkflow Start Waste Generation: 2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate IsRadio Is the compound Radiolabeled (e.g., I-125, I-131)? Start->IsRadio RadWaste RADIOLOGICAL WASTE (Strict Segregation) IsRadio->RadWaste Yes ChemCheck Is it Solid or Liquid? IsRadio->ChemCheck No (Cold Precursor) Decay Decay-in-Storage (if half-life < 90 days) RadWaste->Decay RadBin Dispose in Solid/Liquid Rad Waste Bin Decay->RadBin SolidAmt Quantity > 500mg? ChemCheck->SolidAmt Solid LiquidType Solvent Type? ChemCheck->LiquidType Liquid QuenchSolid Dissolve & Quench (See Protocol) SolidAmt->QuenchSolid Yes (Bulk) DirectSolid Direct Disposal: Halogenated Solid Waste SolidAmt->DirectSolid No (Trace) HaloLiq Halogenated Solvent Waste (Do NOT mix with non-halo) QuenchSolid->HaloLiq LiquidType->HaloLiq Contains Iodine

Figure 1: Decision tree for segregating radiological vs. chemical waste streams and determining quenching requirements.

Waste Classification & Codes

Proper labeling is the cornerstone of regulatory compliance (EPA/RCRA in the US, EWC in Europe). Because this compound contains Iodine, it is classified as Halogenated .

ParameterClassificationNotes
Primary Hazard Irritant / Reactive Causes skin/eye irritation; reacts with moisture/amines.
Chemical Constituent Halogenated Organic Contains Iodine (I). CRITICAL: Do not dispose of in "Non-Halogenated" streams.
EPA Waste Code (US) Not Listed (P/U) Unless unused commercial chemical product. Usually managed as D003 (Reactive) if bulk, or generic Halogenated Organic.
EWC Code (EU) 07 01 03* Organic halogenated solvents, washing liquids, and mother liquors.
Container Labeling "Hazardous Waste - Halogenated"Must list full chemical name. Do not use abbreviations like "NHS-Ester".

Critical Caveat: Radiological Precursors

This specific benzoate derivative is structurally designed as a precursor for radioiodination (often via stannyl or exchange precursors, or used as the carrier for I-125/I-131 labeling).

If you have performed a labeling reaction:

  • Assumption of Contamination: Treat all waste (pipette tips, columns, gloves) as Radioactive until surveyed.

  • Iodine Volatility: Free radioiodine is volatile. Waste containers must be double-bagged and sealed with vinyl tape to prevent volatile I-125/I-131 release.

  • Scavengers: It is standard practice to add a scavenger (e.g., sodium thiosulfate or activated charcoal) to liquid radioactive waste to stabilize volatile iodine species [1].

Emergency Spill Response

In the event of a solid spill of the "cold" reagent:

  • Isolate: Evacuate the immediate area to allow dust to settle.

  • PPE Up: Don N95 respirator and double gloves.

  • Neutralize: Cover the spill with a paper towel dampened with 1M Tris or 5% Sodium Carbonate . This initiates hydrolysis and prevents dust dispersion.

  • Collect: Scoop the damp material into a wide-mouth jar labeled "Halogenated Chemical Waste."

  • Clean: Wipe the surface with methanol followed by soap and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: Zero-Length Crosslinkers). [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate

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